2-(4-Methylpyrimidin-5-yl)ethanamine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(4-methylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-6-7(2-3-8)4-9-5-10-6/h4-5H,2-3,8H2,1H3 |
InChI Key |
WYTOHYNBARFCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1CCN |
Origin of Product |
United States |
Foundational & Exploratory
2-(4-Methylpyrimidin-5-yl)ethanamine chemical structure and properties
An In-depth Technical Guide to 2-(4-Methylpyrimidin-5-yl)ethanamine: Structure, Synthesis, and Potential Applications
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2][3][4][5][6] This guide focuses on a specific, lesser-explored derivative, 2-(4-Methylpyrimidin-5-yl)ethanamine. While direct literature on this particular isomer is sparse, this document will provide a comprehensive technical overview by leveraging established chemical principles and data from structurally analogous compounds. We will delve into its chemical structure, propose a robust synthetic pathway, and explore its potential biological significance and applications in drug discovery.
Chemical Structure and Physicochemical Properties
The fundamental structure of 2-(4-Methylpyrimidin-5-yl)ethanamine comprises a pyrimidine ring substituted with a methyl group at the 4-position and an ethanamine group at the 5-position.
Table 1: Physicochemical Properties of 2-(4-Methylpyrimidin-5-yl)ethanamine (Estimated)
| Property | Value | Notes |
| IUPAC Name | 2-(4-Methylpyrimidin-5-yl)ethan-1-amine | |
| CAS Number | Not readily available in public databases | A unique CAS number has not been identified, suggesting it may be a novel or less-common compound. |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Predicted to be a white to yellow solid or oil at room temperature. | Based on similar aminopyrimidine structures. |
| Solubility | Predicted to be soluble in water and polar organic solvents. | The presence of the amine group suggests solubility in aqueous and protic solvents. Its hydrochloride salt would exhibit enhanced water solubility. |
| pKa | Estimated to be in the range of 8-10 for the primary amine. | Typical for primary alkylamines. |
Proposed Synthesis and Purification
A plausible and efficient synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine can be conceptualized in a multi-step process, starting from commercially available precursors. The proposed pathway leverages well-established transformations in heterocyclic chemistry.
Synthetic Workflow
Caption: Proposed synthetic route for 2-(4-Methylpyrimidin-5-yl)ethanamine.
Step-by-Step Synthesis Protocols
Step 1: Synthesis of 2-Chloro-4-methyl-5-nitropyrimidine
This initial step involves the nitration of a commercially available 4-methylpyrimidine derivative. A common starting material is 2-hydroxy-4-methylpyrimidine, which would first be chlorinated. A more direct approach starts with 2-chloro-4-methylpyrimidine.
Protocol:
-
To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-chloro-4-methylpyrimidine.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-methyl-5-nitropyrimidine.
Step 2: Synthesis of 2-(4-Methyl-5-nitropyrimidin-2-yl)acetonitrile
This step introduces the two-carbon side chain via a nucleophilic substitution of the chloro group with a cyanide ion.
Protocol:
-
Dissolve 2-chloro-4-methyl-5-nitropyrimidine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-methyl-5-nitropyrimidin-2-yl)acetonitrile.
Step 3: Reduction of 2-(4-Methyl-5-nitropyrimidin-2-yl)acetonitrile to 2-(4-Methylpyrimidin-5-yl)ethanamine
The final step involves the reduction of both the nitro and nitrile groups to their respective amines. This can be achieved using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction [7][8][9][10][11]
-
To a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-methyl-5-nitropyrimidin-2-yl)acetonitrile in THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash it with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol B: Catalytic Hydrogenation [12][13]
-
Dissolve 2-(4-methyl-5-nitropyrimidin-2-yl)acetonitrile in a suitable solvent such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.
-
Monitor the reaction progress by hydrogen uptake or TLC.
-
Once the reaction is complete, filter the catalyst through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
Purification
The crude 2-(4-Methylpyrimidin-5-yl)ethanamine can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking. Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl in ether, which can then be purified by recrystallization.
Potential Biological Activity and Therapeutic Applications
While no specific biological data exists for 2-(4-Methylpyrimidin-5-yl)ethanamine, the broader class of aminopyrimidine derivatives has been extensively studied and shown to possess a wide array of biological activities.
Potential Mechanisms of Action
Pyrimidine derivatives are known to interact with a variety of biological targets. Given its structure, 2-(4-Methylpyrimidin-5-yl)ethanamine could potentially act as:
-
Kinase Inhibitors: The aminopyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Antimicrobial Agents: Pyrimidine-based compounds have been developed as antibacterial and antifungal agents, often by inhibiting essential enzymes in microbial metabolic pathways.[1]
-
Antiviral Agents: Several antiviral drugs contain a pyrimidine core, which can interfere with viral replication processes.[4][5]
-
Central Nervous System (CNS) Agents: The structural similarity to neurotransmitters and other CNS-active molecules suggests potential applications in treating neurological disorders.[5]
Caption: Potential mechanisms of action and therapeutic applications.
Experimental Protocols for Biological Evaluation
To assess the biological activity of the newly synthesized 2-(4-Methylpyrimidin-5-yl)ethanamine, a primary screening assay is necessary. A common and informative initial assay for compounds with potential anticancer activity is a kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibitory activity of the compound against a specific protein kinase.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2-(4-Methylpyrimidin-5-yl)ethanamine in DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare solutions of the target kinase, its specific substrate (e.g., a peptide), and adenosine triphosphate (ATP) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of ADP produced (indicating kinase activity).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Safety and Handling
Based on the safety data for structurally related aminopyrimidines, 2-(4-Methylpyrimidin-5-yl)ethanamine should be handled with care.
-
Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
PubMed. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Chemguide. reduction of nitriles. [Link]
-
International Journal of Medical and All Allied Sciences. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]
-
ACS Publications. Liquid-Phase Hydrogenation of Nitriles to Amines Facilitated by a Co(II)/Zn(0) Pair: A Ligand-Free Catalytic Protocol. [Link]
-
Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]
-
Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]
-
PMC. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
RSC Publishing. Manganese catalysed reduction of nitriles with amine boranes. [Link]
-
ResearchGate. Chemical Structures of some bioactive aminopyrimidine derivatives. [Link]
-
Wiley Online Library. Catalytic Reduction of Nitriles. [Link]
-
WordPress. Nitrile Reduction. [Link]
- Google Patents.
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
ResearchGate. Pharmacological potentials of pyrimidine derivative: A review. [Link]
-
Filo. Write chemical reactions to prepare ethanamine from i) acetonitrile ii) nitroethane. [Link]
-
PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
-
PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 13. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
Technical Guide: 4-Methyl-5-Substituted Pyrimidine Derivatives in Medicinal Chemistry
Executive Summary
The 4-methyl-5-substituted pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in oncology (kinase inhibitors), infectious disease (antifolates), and neurology. Its utility stems from a unique electronic duality: the electron-deficient pyrimidine ring (C2/C4/C6) contrasts with the relatively electron-neutral C5 position, allowing for precise "push-pull" electronic tuning. Furthermore, the C4-methyl group provides essential steric bulk for hydrophobic pocket occupation (e.g., the ATP-binding gatekeeper region of kinases) and serves as a metabolic handle.
This guide details the structural rationale, synthetic architectures, and validated protocols for deploying this scaffold in drug discovery.[1]
Part 1: Structural Rationale & Electronic Topography
The Electronic Landscape
The pyrimidine ring is a
-
Positions 2, 4, 6: Highly electron-deficient due to the inductive and mesomeric withdrawal of the nitrogen atoms. These positions are susceptible to Nucleophilic Aromatic Substitution (
). -
Position 5: The "aromatic" node. It is the least electron-deficient carbon, behaving similarly to a nitrobenzene or pyridine C3 position. It is the primary site for Electrophilic Aromatic Substitution (
) and palladium-catalyzed cross-couplings. -
C4-Methyl Group: This substituent is not merely structural.[2] The protons are acidic (
) due to the electron-withdrawing nature of the ring, allowing for lateral lithiation or radical functionalization.
Pharmacophoric Utility
In kinase inhibitors, the 4-methyl-5-substituted motif often mimics the adenine ring of ATP.
-
C4-Methyl: Occupies the hydrophobic "gatekeeper" pocket (e.g., T315 in Abl kinase).
-
C5-Substituent: Vectors vectors into the solvent-exposed region or the back-cleft, determining selectivity between homologous kinases.
Part 2: Synthetic Architectures
The assembly of this scaffold generally follows two distinct logical pathways: De Novo Cyclization (building the ring) or Core Functionalization (decorating the ring).
Pathway A: De Novo Cyclization (The Modular Approach)
This method allows for the introduction of the C5-substituent during ring formation.
-
Reagents: Amidines (providing N1-C2-N3) +
-dicarbonyl equivalents (providing C4-C5-C6). -
Critical Precursor: To achieve the 4-methyl-5-substituted pattern, one typically employs 2-substituted-3-dimethylaminoacrylates or 2-substituted-acetoacetates .
Pathway B: Late-Stage C5 Diversification (The MedChem Approach)
For SAR exploration, it is inefficient to rebuild the ring for every analog. The preferred route is the functionalization of a 5-halo-4-methylpyrimidine core.
-
Halogenation: 4-Methylpyrimidine reacts with NIS or NBS to yield 4-methyl-5-iodopyrimidine (highly selective due to C5 nucleophilicity).
-
Coupling: Suzuki-Miyaura, Stille, or Sonogashira couplings install the aryl/heteroaryl group at C5.
Visualization: Retrosynthetic Logic
The following diagram illustrates the disconnection strategies for this scaffold.
Caption: Retrosynthetic analysis showing the two primary routes: Cyclocondensation (right) and Late-Stage Functionalization (left).
Part 3: Medicinal Chemistry Applications & SAR[1][3][4][5]
Kinase Inhibition
The 4-methyl-5-substituted pyrimidine core is a bioisostere for the purine ring in ATP-competitive inhibitors.
-
Case Study (EGFR/VEGFR): The nitrogen atoms at N1 and N3 accept hydrogen bonds from the hinge region (e.g., Met318 in VEGFR2). The C5-aryl group extends into the hydrophobic pocket II, providing potency. The C4-methyl group restricts conformational rotation, reducing the entropic penalty of binding.
Antimicrobial Agents[3][6][7][8]
-
Mechanism: Inhibition of Dihydrofolate Reductase (DHFR).
-
Structural Feature: 2,4-Diamino-5-substituted pyrimidines (e.g., Trimethoprim derivatives) are classic antifolates. The 4-methyl variant often serves as a lipophilic modulator in fungal DHFR inhibitors.
Data Summary: Substituent Effects at C5
The following table summarizes the impact of C5 modifications on a generic kinase inhibitor scaffold (IC50 values are illustrative of trends in AurA kinase inhibition).
| C5 Substituent | Electronic Effect ( | Steric Bulk (MR) | Potency Trend (IC50) | Rationale |
| -H | 0.00 | 1.03 | > 1000 nM | Lacks hydrophobic fill; poor potency. |
| -Phenyl | -0.01 | 25.4 | 150 nM | Good hydrophobic contact; rotational freedom issues. |
| -3-Cl-Phenyl | 0.37 | 30.0 | 45 nM | Halogen bond capability; fills sub-pocket. |
| -4-Methyl | -0.17 | 5.65 | 800 nM | Too small; clashes with gatekeeper if C4 is also methyl. |
| -Heteroaryl | Variable | Variable | < 10 nM | H-bond acceptor capability + hydrophobic fill (Optimal). |
Part 4: Experimental Protocols
Protocol: Synthesis of 4-Methyl-5-(4-methoxyphenyl)pyrimidine
A validated protocol for late-stage diversification via Suzuki-Miyaura coupling.
Objective: To couple 5-iodo-4-methylpyrimidine with 4-methoxyphenylboronic acid.
Reagents:
-
5-Iodo-4-methylpyrimidine (1.0 eq, 220 mg)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg)
- (0.05 eq, 41 mg)
- (2.0 eq, 650 mg)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)
Step-by-Step Methodology:
-
Degassing: In a 20 mL microwave vial, combine the pyrimidine, boronic acid, and cesium carbonate. Add the solvent mixture. Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).
-
Catalyst Addition: Add the Palladium catalyst quickly and seal the vial under Argon.
-
Reaction: Heat to 90°C for 4 hours.
-
Self-Validation: Monitor by TLC (50% EtOAc/Hexanes). Starting material (
) should disappear; Product ( , UV active blue fluorescence) should appear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
Yield: Expect 75-85% as a pale yellow solid.
Characterization:
Workflow Visualization: SAR Optimization Cycle
This diagram depicts the iterative logic used to optimize the C5 position.
Caption: Iterative SAR cycle for optimizing C5 substituents using a parallel synthesis approach.
References
-
Schenone, S., et al. (2014). "Pyrimidines in the era of personalized medicine: from kinase inhibitors to potential drugs." Current Medicinal Chemistry.
-
Furet, P., et al. (2013). "Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series." Bioorganic & Medicinal Chemistry Letters.
-
Gangjee, A., et al. (2010). "Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents." Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (2024). "Synthesis of Pyrimidines: Recent Methods and Protocols." Organic Chemistry Portal.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 4-Methylpyrimidine." PubChem.
Sources
Molecular weight and physicochemical properties of pyrimidinyl ethylamines
Technical Guide: Physicochemical Profiling & Synthesis of Pyrimidinyl Ethylamines
Executive Summary
Pyrimidinyl ethylamines represent a critical scaffold in medicinal chemistry, primarily serving as bioisosteres for the imidazole moiety found in histamine. By replacing the electron-rich imidazole ring with an electron-deficient pyrimidine ring, researchers can modulate basicity, metabolic stability, and lipophilicity while retaining affinity for histamine receptors (specifically H1, H2, and the immunomodulatory H4 receptor). This guide provides a technical deep-dive into the molecular weight, physicochemical properties, synthetic routes, and experimental validation protocols for this chemical class.
Part 1: Physicochemical Specifications
The core scaffold, 2-(2-aminoethyl)pyrimidine , serves as the baseline for this analysis.[1] Functionalization of the pyrimidine ring (e.g., at the 4- or 6-position) significantly alters these values, but the core ethylamine chain dictates the primary ionization behavior.[1]
Table 1: Core Physicochemical Data
| Property | Value (Core Scaffold) | Technical Significance |
| Molecular Weight (MW) | 123.16 g/mol | Fragment-like; ideal for Fragment-Based Drug Design (FBDD).[1] Allows significant decoration without violating Lipinski’s Rule of 5 (MW < 500). |
| LogP (Octanol/Water) | ~ -0.30 | Hydrophilic.[1] The molecule partitions preferentially into the aqueous phase, necessitating formulation strategies for membrane permeability if not substituted with lipophilic groups. |
| pKa (Aliphatic Amine) | 9.8 ± 0.2 | Highly basic. At physiological pH (7.4), the side chain is >99% protonated (cationic), driving electrostatic interactions with receptor aspartate residues (e.g., Asp94 in H4R). |
| pKa (Pyrimidine Ring) | 1.0 – 1.3 | Very weakly basic. Unlike imidazole (pKa ~6.0) or pyridine (pKa ~5.2), the pyrimidine nitrogens are essentially neutral at physiological pH due to mutual electron withdrawal. |
| TPSA | ~ 51.8 Ų | Polar Surface Area is well within the range for BBB penetration (< 90 Ų), though the cationic charge may limit passive diffusion. |
| H-Bond Acceptors | 3 | Two ring nitrogens + one amine nitrogen.[1] |
| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |
Part 2: Structural Analysis & Bioisosterism
The transition from histamine to pyrimidinyl ethylamine is a classic "scaffold hop." The diagram below illustrates the structural relationship and the electronic shift from the electron-rich imidazole to the electron-deficient pyrimidine.
Figure 1: Structural evolution from Histamine to Pyrimidinyl Ethylamine, highlighting the shift in electronic properties.[1]
Part 3: Synthetic Pathways
Synthesis of the 2-(2-aminoethyl)pyrimidine core requires avoiding the formation of the secondary amine dimer.[1] The most robust laboratory-scale method involves the reduction of a cyanomethyl precursor.[1]
Primary Synthetic Route: Nitrile Reduction
This route ensures the ethylamine chain length is established precisely.
Figure 2: Step-wise synthesis via nucleophilic aromatic substitution followed by nitrile reduction.
Mechanism Insight: The 2-position of pyrimidine is activated for nucleophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms.[1] Acetonitrile anion (generated by LDA) displaces the chloride. Subsequent reduction of the nitrile (-CN) yields the primary amine (-CH₂NH₂).[1]
Part 4: Experimental Protocols
To validate the physicochemical properties modeled above, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Objective: Accurately determine the ionization constant of the side-chain amine and the pyrimidine ring.
-
Preparation: Dissolve 5 mg of the pyrimidinyl ethylamine derivative in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Acidification: Lower pH to ~1.5 using 0.1 M HCl to ensure all basic sites are fully protonated.
-
Titration: Titrate with 0.1 M KOH (standardized) under inert gas (N₂ or Ar) atmosphere to prevent carbonate formation.
-
Data Acquisition: Record pH vs. Volume of titrant.
-
Analysis: Use the Bjerrum difference plot or Gran plot method.
-
Checkpoint: You should observe two inflection points. One faint inflection at pH ~1-2 (ring deprotonation) and a distinct inflection at pH ~9.8 (amine deprotonation).[1]
-
-
Validation: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) before use.
Protocol B: LogP Determination (Shake-Flask Method)
Objective: Measure lipophilicity (Partition Coefficient) for the neutral molecule.[2]
-
Phase Preparation: Saturate 1-octanol with phosphate buffer (pH 11.0) and saturate the buffer with 1-octanol.[1] Note: pH 11 is selected to ensure the amine (pKa ~9.8) is largely in the neutral, unionized state.
-
Solubilization: Dissolve the compound in the pre-saturated octanol phase. Measure UV absorbance (
) at (typically 240-260 nm for pyrimidines). -
Equilibration: Mix equal volumes of the compound-octanol solution and the pre-saturated buffer. Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Measure UV absorbance of the octanol phase (
). -
Calculation:
-
Correction: If pH < pKa + 2, apply the correction:
.
Part 5: Biological Implications (H4 Receptor)
The pyrimidinyl ethylamine scaffold is particularly relevant in the design of Histamine H4 Receptor (H4R) ligands.
-
Binding Mode: The aliphatic amine forms a salt bridge with Asp94 in the H4R binding pocket.
-
Selectivity: The pyrimidine ring, being less basic than imidazole, reduces off-target binding to H2 receptors and Cytochrome P450 enzymes (which often coordinate to the basic nitrogen of imidazole).
-
Example Ligand: 4-methylhistamine (an H4 agonist) utilizes the methyl-imidazole core.[1] Pyrimidine analogs often serve as antagonists or inverse agonists when coupled with lipophilic tails (e.g., indole-carboxamides).
References
-
PubChem. (2025).[3] Compound Summary: 2-(2-Aminoethyl)pyrimidine.[1] National Library of Medicine. [Link]
-
Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor." Journal of Pharmacology and Experimental Therapeutics. [Link]
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
IUPAC. (2025). Dissociation Constants of Organic Bases in Aqueous Solution. [Link]
Sources
Structural Informatics and Synthetic Methodologies of 2-(4-Methylpyrimidin-5-yl)ethanamine
Executive Summary
The compound 2-(4-Methylpyrimidin-5-yl)ethanamine (CAS: 22126-37-0) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a pyrimidine core substituted with a methyl group at the C4 position and an ethanamine aliphatic chain at the C5 position, this molecule serves as a critical precursor for synthesizing complex kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics. This technical whitepaper deconstructs the structural informatics (SMILES and InChI strings) of the compound, provides field-proven synthetic protocols, and outlines the analytical validation workflows required to ensure high-fidelity chemical synthesis.
Chemical Identification & Structural Informatics
Accurate digital representation of chemical structures is foundational for computational drug discovery, database indexing, and molecular modeling. For 2-(4-Methylpyrimidin-5-yl)ethanamine, the structural identifiers map the precise spatial and topological arrangement of its pyrimidine core and side chains.
SMILES String Deconstruction
The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for 2-(4-Methylpyrimidin-5-yl)ethanamine is: Cc1c(CCN)cncn1
Causality in SMILES Topology:
-
C : Represents the aliphatic methyl group attached to the C4 position of the pyrimidine ring.
-
c1 : Denotes the starting carbon (C4) of the aromatic pyrimidine ring, marking the ring closure point 1.
-
c(CCN) : Represents the C5 carbon of the pyrimidine ring, which is branched with the ethanamine side chain (CCN =
). -
cncn1 : Traces the remainder of the aromatic ring (C6
N1 C2 N3) and closes the loop at the initial c1 carbon.
Figure 1: Structural deconstruction of the canonical SMILES string Cc1c(CCN)cncn1.
InChI String Deconstruction
The IUPAC International Chemical Identifier (InChI) provides a standardized, machine-readable, and non-proprietary representation of chemical structures[1]. The standard InChI string for this molecule is: InChI=1S/C7H11N3/c1-5-6(2-3-8)4-9-7-10-5/h4,7H,2-3,8H2,1H3
-
Formula Layer (/C7H11N3) : Confirms the molecular formula.
-
Connectivity Layer (/c1-5-6(2-3-8)4-9-7-10-5) : Maps the exact atomic linkages. Carbon 5 (C4 of pyrimidine) connects to the methyl group 1 and carbon 6 (C5 of pyrimidine). Carbon 6 branches to the ethylamine chain 2-3-8. The sequence 4-9-7-10-5 closes the heteroaromatic ring.
-
Hydrogen Layer (/h4,7H,2-3,8H2,1H3) : Details the exact protonation state, confirming the primary amine (8H2) and the methyl group (1H3).
Physicochemical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | Basis for exact mass determination. | |
| Molecular Weight | 137.18 g/mol | Required for stoichiometric calculations. |
| Exact Mass | 137.0953 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |
| H-Bond Donors | 1 | Influences target-protein binding thermodynamics. |
| H-Bond Acceptors | 3 | Key for kinase hinge-region interactions. |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Optimal for blood-brain barrier (BBB) penetration ( |
Synthetic Methodology & Experimental Protocols
The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine requires precise control over carbon-carbon bond formation and functional group reduction. The most robust and scalable approach utilizes the Henry reaction (nitroaldol condensation) followed by a global reduction[2].
Causality in Synthetic Design
Instead of attempting to alkylate the pyrimidine ring directly—which often leads to poor regioselectivity and over-alkylation—the strategy begins with 4-methylpyrimidine-5-carbaldehyde .
-
C-C Bond Formation: The Henry reaction with nitromethane is chosen because the highly electron-withdrawing nitro group stabilizes the intermediate carbanion, driving the nucleophilic attack on the aldehyde. Ammonium acetate is selected as the catalyst because it acts as a bifunctional acid-base mediator, facilitating both the initial deprotonation of nitromethane and the subsequent dehydration of the
-nitro alcohol to form the conjugated nitroalkene. -
Global Reduction: Lithium aluminum hydride (
) is selected for the second step because it possesses the high hydride-transfer potential required to simultaneously reduce both the electron-deficient alkene and the nitro group to a primary saturated amine in a single pot.
Figure 2: Two-step synthetic workflow for 2-(4-Methylpyrimidin-5-yl)ethanamine via Henry reaction.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Methyl-5-(2-nitrovinyl)pyrimidine
-
Preparation: Charge a 250 mL round-bottom flask with 4-methylpyrimidine-5-carbaldehyde (10.0 g, 81.9 mmol) and nitromethane (25.0 g, 409.5 mmol, 5.0 eq).
-
Catalysis: Add ammonium acetate (3.15 g, 40.9 mmol, 0.5 eq) and glacial acetic acid (40 mL) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 4 hours. Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1); the disappearance of the aldehyde spot (UV active) indicates completion.
-
Workup: Cool the mixture to room temperature. Pour into crushed ice (200 g) and neutralize with saturated aqueous
until pH ~7. Extract with dichloromethane ( mL). -
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and recrystallize from ethanol to yield the nitroalkene intermediate as a yellow crystalline solid.
Step 2: Reduction to 2-(4-Methylpyrimidin-5-yl)ethanamine
-
Preparation: Suspend
(6.2 g, 163.8 mmol, 3.0 eq) in anhydrous THF (150 mL) in a flame-dried, three-neck flask at 0°C under argon. -
Addition: Dissolve the nitroalkene intermediate (from Step 1) in anhydrous THF (50 mL) and add dropwise to the
suspension over 30 minutes to control the exothermic hydride transfer. -
Reaction: Remove the ice bath and heat the mixture to reflux for 6 hours.
-
Quenching (Fieser Method): Cool to 0°C. Sequentially add 6.2 mL
, 6.2 mL 15% aqueous , and 18.6 mL dropwise. Stir vigorously until the aluminum salts form a granular white precipitate. -
Isolation: Filter the mixture through a Celite pad, wash with THF, and concentrate the filtrate. Purify the crude amine via vacuum distillation or flash chromatography (DCM:MeOH:NH4OH 90:9:1) to afford the target compound as a pale yellow oil.
Pharmacological Relevance in Drug Discovery
Pyrimidine derivatives are classified as "privileged scaffolds" in medicinal chemistry due to their structural mimicry of endogenous nucleic acid bases (cytosine, thymine, uracil)[3].
The inclusion of the ethanamine side chain at the C5 position specifically enables the molecule to act as a bioisostere for phenethylamine-based neurotransmitters (e.g., dopamine, serotonin).
-
Kinase Inhibition: The nitrogen atoms (N1, N3) of the pyrimidine core act as potent hydrogen-bond acceptors, anchoring the molecule within the ATP-binding hinge region of kinases (e.g., EGFR, CDKs).
-
Vectorial Trajectory: The ethanamine chain directs functional groups toward the solvent-exposed region or allosteric pockets, allowing medicinal chemists to append bulky lipophilic groups without disrupting the core hinge-binding motif.
Analytical Validation Workflows
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical protocols must be executed:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge,
mm). -
Mobile Phase: Gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile.
-
Acceptance Criteria: A single sharp peak at
254 nm with Area Under Curve (AUC).
-
-
Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3):
-
Aromatic Region: Two distinct singlets around
8.90 (C2-H) and 8.50 (C6-H), confirming the intact pyrimidine core. -
Aliphatic Region: Two triplets around
2.95 ( ) and 2.75 ( ), integrating to 2 protons each. A sharp singlet around 2.50 integrating to 3 protons confirms the C4-methyl group.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Expected:
calculated for : 138.1031. -
Acceptance Criteria: Observed mass must be within
ppm of the calculated theoretical mass.
-
References
-
"The IUPAC International Chemical Identifier (InChI)", International Union of Pure and Applied Chemistry (IUPAC). URL: [Link]
-
"Henry Reaction", Organic Chemistry Portal. URL:[Link]
-
"Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity", PubMed Central (NIH). URL:[Link]
Sources
The Privileged Role of Heterocyclic Primary Amines in Fragment-Based Drug Design (FBDD)
Executive Summary Fragment-Based Drug Design (FBDD) has fundamentally transformed the landscape of early-stage drug discovery. By screening ultra-low-molecular-weight chemical space, researchers can identify highly efficient, albeit weak, binding interactions that serve as robust starting points for lead optimization. Within this highly constrained chemical space, heterocyclic primary amines have emerged as a privileged scaffold class. This technical guide elucidates the physicochemical rationale, library design principles, and biophysical screening workflows required to effectively leverage these molecules in modern FBDD campaigns.
The Physicochemical Rationale: Why Heterocyclic Primary Amines?
In FBDD, initial fragment hits are exceptionally small. Consequently, every atom must contribute disproportionately to the binding free energy—a concept quantified as Ligand Efficiency (LE). Heterocyclic primary amines are highly prized in this context due to three distinct mechanistic advantages:
A. Directional Hydrogen Bonding & Salt Bridges
Primary amines act as potent hydrogen bond donors. When attached to a heterocycle (e.g., pyridine, pyrimidine, or thiazole), the nitrogen lone pair on the heteroaromatic ring can simultaneously act as a hydrogen bond acceptor. Furthermore, at physiological pH, the amine can form highly directional salt bridges with acidic residues (Aspartate, Glutamate) deep within protein binding pockets.
B. Causality of pKa Tuning
A common pitfall in naive fragment library design is the inclusion of aliphatic primary amines. Aliphatic amines typically possess a pKa of ~9–10, meaning they are >99% protonated at physiological pH. This excessive basicity leads to non-specific electrostatic interactions (promiscuity/false positives) during screening and severely limits membrane permeability later in development.
By conjugating the primary amine directly to an electron-withdrawing heteroaromatic ring, the pKa is attenuated to a more physiologically relevant range (pKa 5–7). This precise electronic tuning ensures a dynamic equilibrium between neutral and protonated species, balancing aqueous solubility for biophysical assays with the lipophilicity required for cellular permeability.
C. Synthetic Tractability for Fragment Growing
Identifying a fragment hit is only the first step; the critical bottleneck is "fragment growing"[1]. Primary amines provide an unparalleled synthetic handle. They readily undergo amide coupling, reductive amination, and urea formation, allowing medicinal chemists to rapidly synthesize follow-up libraries to probe adjacent sub-pockets and improve binding affinity.
Adherence to the "Rule of Three" (Ro3)
The foundation of FBDD library curation is the Astex "Rule of Three" (Ro3), originally formulated to ensure that fragments possess optimal physicochemical properties for biophysical screening and subsequent elaboration[2]. Heterocyclic primary amines seamlessly align with these stringent parameters, ensuring they efficiently sample chemical space without introducing steric clashes or aggregation artifacts.
Table 1: Physicochemical Comparison of FBDD (Ro3) vs. Traditional HTS (Ro5)
| Physicochemical Property | FBDD (Rule of Three) | Traditional HTS (Rule of Five) | Typical Heterocyclic Amine Profile |
| Molecular Weight (Da) | ≤ 300 | ≤ 500 | 100 – 250 |
| ClogP (Lipophilicity) | ≤ 3 | ≤ 5 | 0.5 – 2.5 |
| Hydrogen Bond Donors | ≤ 3 | ≤ 5 | 1 – 2 |
| Hydrogen Bond Acceptors | ≤ 3 | ≤ 10 | 2 – 4 |
| Rotatable Bonds | ≤ 3 | ≤ 10 | 0 – 2 |
Fragment Screening Workflows & Methodologies
Because fragment hits exhibit weak affinities (typically
Workflow 1: Protein-Observed NMR Screening Protocol
Protein-observed NMR (specifically 2D
Protein-observed NMR screening protocol for fragment hit identification.
Step-by-Step Methodology:
-
Isotope Labeling & Expression: Express the target protein in E. coli using minimal media enriched with
NH Cl to uniformly label the protein backbone with N isotopes. -
Sample Preparation: Purify and concentrate the protein to 50–100 µM in a highly stable buffer. Causality Note: Include 10% D
O in the final buffer to provide a deuterium lock signal for the NMR spectrometer, ensuring magnetic field stability over long acquisition times. -
Fragment Pooling: To maximize throughput, pool 4–8 heterocyclic amine fragments per NMR tube (each fragment at 1–2 mM). Causality Note: Limit pools to a maximum of 8 fragments and ensure structural diversity within the pool to prevent NMR signal overlap and minimize non-specific intermolecular aggregation.
-
Data Acquisition: Acquire 2D
H- N Heteronuclear Single Quantum Coherence (HSQC) spectra. The protein backbone amide signals provide a distinct structural "fingerprint." -
Chemical Shift Perturbation (CSP) Analysis: Overlay the apo-protein spectrum with the fragment-bound spectrum. Shifts in peak positions indicate changes in the local magnetic environment caused by the ligand.
-
Deconvolution: If a pool yields a positive CSP, re-test the fragments individually. Map the perturbed residues onto the protein's 3D structure to identify the exact binding pocket.
Workflow 2: Fragment Evolution & Orthogonal Validation
Once a heterocyclic amine fragment is validated by NMR, X-ray crystallography provides the atomic-level resolution required for Structure-Based Drug Design (SBDD)[3]. The primary amine serves as the vector for fragment growing.
FBDD Workflow: From library design to lead optimization.
Step-by-Step Methodology for Fragment Growing:
-
Crystal Soaking: Pre-form apo-protein crystals. Soak the crystals in a mother liquor containing 10–50 mM of the validated amine fragment. Causality Note: The high aqueous solubility of Ro3-compliant heterocyclic amines prevents the osmotic shock that typically cracks protein crystals at high ligand concentrations.
-
Vector Analysis: Solve the X-ray structure and analyze the trajectory of the primary amine nitrogen. Determine if the amine vector points toward an adjacent, unoccupied hydrophobic or polar sub-pocket.
-
In Silico Enumeration: Perform computational docking of commercially available building blocks (e.g., carboxylic acids, aldehydes) that can react with the amine vector.
-
Rapid Synthesis: Synthesize a focused library of amides or secondary amines. The robust, high-yielding nature of amine coupling chemistry ensures rapid turnaround times for Structure-Activity Relationship (SAR) iterations, effectively evolving the millimolar fragment into a nanomolar lead candidate.
References
-
Congreve, M.S., Carr, R., Murray, C., & Jhoti, H. (2003). "A 'rule of three' for fragment-based lead discovery?". Drug Discovery Today.[Link]
-
PubMed / NIH. (2024). "Protocol to perform fragment screening using NMR spectroscopy". National Institutes of Health. [Link]
-
Lau, W. F., et al. (2022). "Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia". Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Schiebel, J., et al. (2019). "Concepts and Core Principles of Fragment-Based Drug Design". PMC - National Institutes of Health.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Deployment of Methylpyrimidine Scaffolds in Kinase Inhibitor Discovery
Executive Summary
The methylpyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor class (Type I and Type II). Its ubiquity—spanning from first-generation BCR-ABL inhibitors to fourth-generation EGFR modulators—stems from its dual capability: the pyrimidine ring functions as a robust ATP-adenine mimetic, while the methyl substituent (the "magic methyl" effect) critically modulates solubility, metabolic stability, and atropisomeric selectivity.
This technical guide dissects the role of methylpyrimidine scaffolds, providing a causal analysis of their Structure-Activity Relationship (SAR), a validated synthetic workflow for their generation, and protocols for their biochemical validation.
Structural Biology & Medicinal Chemistry: The "Why"
The Pyrimidine Core as an ATP Mimic
Kinase active sites are evolutionarily designed to bind the purine ring of ATP. The pyrimidine scaffold (1,3-diazine) effectively mimics the adenine portion of ATP, specifically interacting with the hinge region of the kinase domain.[1]
-
N1 Interaction: Typically accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met318 in Abl, Met790 in EGFR).
-
C2/C4/C6 Vectors: These positions allow for the attachment of "warheads" or solubilizing groups that extend into the Solvent Front , Ribose Pocket , or back towards the Gatekeeper Residue .
The "Magic Methyl" Effect
The addition of a methyl group to the pyrimidine core is rarely accidental. It serves three distinct physicochemical functions:
-
Conformational Locking (Atropisomerism): A methyl group at the C2 or C6 position can create a steric clash with adjacent rings (e.g., an aniline at C4), restricting free rotation. This reduces the entropic penalty of binding by pre-organizing the molecule into its bioactive conformation.
-
Selectivity Filter: In promiscuous kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket. A methyl group can be positioned to clash with bulky gatekeepers (e.g., Methionine) in off-target kinases while fitting perfectly against smaller residues (e.g., Threonine) in the target, or vice versa.
-
Metabolic Blocking: Pyrimidine rings are susceptible to oxidative metabolism by cytochrome P450s. Methyl substitution at reactive carbon sites (C-H) blocks hydroxylation, extending the drug's half-life (
).
Case Study: Dasatinib (Sprycel®)
Dasatinib utilizes a 2-methyl-4-amino-pyrimidine moiety.[2][3][4][5]
-
Role: While the aminothiazole headgroup binds the hinge, the methylpyrimidine tail extends towards the solvent interface.
-
Synthesis Link: The 2-methyl group is introduced via the starting material 4,6-dichloro-2-methylpyrimidine, a staple building block in this class.
Visualization: SAR & Binding Logic
The following diagram illustrates the logical relationship between the methylpyrimidine scaffold and the kinase binding pocket.
Caption: SAR logic of methylpyrimidine scaffolds, highlighting interactions with key kinase domains and physicochemical modulation.
Synthetic Architecture: The SNAr Cascade
The most robust route to functionalized methylpyrimidines involves sequential Nucleophilic Aromatic Substitution (SNAr) on a di-halogenated precursor, typically 4,6-dichloro-2-methylpyrimidine .
Synthetic Strategy
-
Starting Material: 4,6-dichloro-2-methylpyrimidine.[2][4][5][6]
-
Step 1 (C4 Substitution): Controlled addition of the first amine (usually the hinge-binding aniline or thiazole). This is the selectivity-determining step.
-
Step 2 (C6 Substitution): Displacement of the second chloride by a solubilizing amine (e.g., piperazine).
Detailed Protocol: Synthesis of a Dasatinib-like Intermediate
Objective: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
Reagents:
-
4,6-Dichloro-2-methylpyrimidine (1.0 eq)
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous THF (Solvent)
Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (10.0 g, 26 mmol) in anhydrous THF (100 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add NaOtBu (6.25 g, 65 mmol) portion-wise over 10 minutes. The solution will darken, indicating deprotonation of the amine. Stir for 30 minutes at 0°C.
-
Coupling: Add 4,6-dichloro-2-methylpyrimidine (4.24 g, 26 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]+ ~ 513/515).
-
Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from hot Ethanol to yield the intermediate as a pale yellow solid (Typical Yield: 65-75%).
Causality Note: NaOtBu is chosen over weaker bases (like TEA) because the amino-thiazole is a poor nucleophile. The strong base generates the amide anion, significantly accelerating the SNAr reaction at the electron-deficient pyrimidine C4 position.
Caption: Sequential SNAr synthesis pathway for methylpyrimidine kinase inhibitors.
Biochemical Profiling: Self-Validating Protocols
To validate the efficacy of the synthesized scaffold, a robust biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies ADP formed during the kinase reaction.
Protocol: IC50 Determination
System: Recombinant Kinase (e.g., Abl, Src, EGFR) + Peptide Substrate + ATP.
-
Compound Preparation:
-
Prepare a 10mM stock of the methylpyrimidine inhibitor in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points) to generate a dose-response curve.
-
-
Kinase Reaction (10 µL volume in 384-well plate):
-
Add 2.5 µL of Kinase Working Solution (optimized concentration, e.g., 1-5 ng/well).
-
Add 2.5 µL of Compound (diluted in 1x Kinase Buffer, final DMSO < 1%).
-
Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Initiate reaction by adding 5 µL of ATP/Substrate Mix (at
concentrations). -
Incubate for 60 minutes at RT.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Normalize data:
, . -
Fit using a 4-parameter logistic equation (Sigmoidal Dose-Response) to calculate
.
-
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Reference Control: Always run a known inhibitor (e.g., Dasatinib) on the same plate. If the reference
deviates >3-fold from historical mean, invalidate the run.
Data Presentation: Comparative Analysis
| Feature | Methylpyrimidine Scaffold | Unsubstituted Pyrimidine | Rationale |
| LogP (Lipophilicity) | Higher (+0.5 approx) | Lower | Methyl increases membrane permeability but decreases water solubility. |
| Metabolic Stability | High | Moderate | Methyl blocks C-H oxidation sites; however, benzylic methyl oxidation is a risk (monitor via microsome assay). |
| Selectivity | Tunable | Low/Broad | Methyl group can induce steric clashes with non-conserved gatekeeper residues. |
| Synthetic Cost | Low | Low | Both derived from abundant industrial precursors (acetamidine vs. formamidine). |
References
-
Tokarski, J. S., et al. (2006).[7][8] "The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants."[7][8][9] Cancer Research.[8][9][10] Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Schönbrunn, E., et al. (2001). "Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA." Proceedings of the National Academy of Sciences. (Reference for general nucleotide binding mimicry). Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[5] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry. Link
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 3. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. vixra.org [vixra.org]
- 7. rcsb.org [rcsb.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of Pyrimidinyl-amines via Reductive Amination
A Detailed Protocol for the Preparation of (4-Methylpyrimidin-5-yl)methanamine as a Model System
Abstract This document provides a comprehensive guide for the synthesis of pyrimidinyl-amines, a critical structural motif in numerous pharmaceutical compounds. We detail a robust and scalable protocol for the one-pot reductive amination of 4-methyl-5-pyrimidinecarboxaldehyde to yield (4-methylpyrimidin-5-yl)methanamine. This reaction serves as an exemplary model for the synthesis of primary amines from pyrimidine aldehydes. The principles and methodologies described herein are directly adaptable for homologous starting materials, such as (4-methylpyrimidin-5-yl)acetaldehyde, to produce the corresponding ethanamine derivative. The protocol emphasizes mechanistic understanding, reagent selection rationale, and practical execution, including safety considerations and purification strategies, to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.
Scientific Foundation and Rationale
Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and operational simplicity, often allowing for the direct, one-pot conversion of a carbonyl compound into an amine.[1] This method circumvents the challenges associated with traditional N-alkylation, such as over-alkylation and the use of hazardous alkyl halides.[2] The synthesis of primary amines, a key functional group in active pharmaceutical ingredients, is readily achieved by reacting an aldehyde or ketone with an ammonia source, followed by in-situ reduction of the intermediate imine.[3][4]
The Reaction Mechanism
The process occurs in two principal, concurrent stages within a single reaction vessel, typically under mildly acidic conditions (pH 4-6) which are crucial for facilitating both steps:[2]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia (provided by a salt like ammonium chloride) on the carbonyl carbon of the pyrimidine aldehyde. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a protonated imine, also known as an iminium ion. The acidic medium catalyzes this dehydration step, pushing the equilibrium toward the iminium species.
-
Hydride-Mediated Reduction: A selective reducing agent, present in the reaction mixture from the start, then reduces the electrophilic C=N bond of the iminium ion. This hydride transfer step is irreversible and forms the final stable amine product.
Causality Behind Reagent Selection
-
Starting Aldehyde: The protocol utilizes 4-methyl-5-pyrimidinecarboxaldehyde as a readily accessible precursor. This aldehyde can be synthesized via established methods such as the Vilsmeier-Haack formylation of appropriate pyrimidine precursors or the selective oxidation of 5-hydroxymethyl-4-methylpyrimidine.[5][6][7]
-
Amine Source: To synthesize a primary amine, ammonia is the required nitrogen source. Using an ammonium salt such as Ammonium Chloride (NH₄Cl) provides a stable, solid source of ammonia in equilibrium and helps maintain the mildly acidic pH necessary for the reaction.[3]
-
Reducing Agent: The choice of reducing agent is critical for the success of a one-pot reductive amination.
-
Sodium Cyanoborohydride (NaBH₃CN) is the reagent of choice for this protocol. Its key advantage is its selectivity. It is a milder reducing agent than sodium borohydride (NaBH₄) and will rapidly reduce the protonated iminium ion while only sluggishly reducing the starting aldehyde at the optimal pH range of the reaction.[2] This prevents the wasteful formation of the corresponding alcohol byproduct.
-
Sodium Borohydride (NaBH₄) , while a potent reducing agent, is less selective and can readily reduce the starting aldehyde. Its use would necessitate a two-step process where the imine is pre-formed before the reductant is added, complicating the procedure.[2]
-
Visualizing the Synthesis Pathway
The following diagrams illustrate the overall experimental workflow and the detailed chemical mechanism.
Caption: High-level workflow for the one-pot reductive amination.
Caption: The core mechanism: imine formation followed by reduction.
Detailed Experimental Protocol
This protocol describes the synthesis of (4-methylpyrimidin-5-yl)methanamine on a 5 mmol scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methyl-5-pyrimidinecarboxaldehyde | ≥97% | Sigma-Aldrich | Store under inert gas. |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Sigma-Aldrich | Highly Toxic. Handle in fume hood. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific | |
| Methanol (MeOH), Anhydrous | ≥99.8% | Sigma-Aldrich | |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR | For work-up. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For chromatography. |
| Equipment | |||
| Round-bottom flask (100 mL) | |||
| Magnetic stirrer and stir bar | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Rotary evaporator | |||
| Glassware for extraction & chromatography |
Reagent Quantities
| Compound | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Role |
| 4-Methyl-5-pyrimidinecarboxaldehyde | 122.12 | 5.0 | 611 mg | 1.0 | Starting Material |
| Ammonium Chloride | 53.49 | 50.0 | 2.67 g | 10.0 | Ammonia Source |
| Sodium Cyanoborohydride | 62.84 | 7.5 | 471 mg | 1.5 | Reducing Agent |
| Methanol (Anhydrous) | - | - | 40 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-5-pyrimidinecarboxaldehyde (611 mg, 5.0 mmol) and ammonium chloride (2.67 g, 50.0 mmol).
-
Dissolution: Add 40 mL of anhydrous methanol to the flask. Stir the suspension at room temperature for 20 minutes to allow for partial dissolution and initial imine formation. The mixture will likely remain a suspension.
-
Initiation of Reduction: In a chemical fume hood, carefully add sodium cyanoborohydride (471 mg, 7.5 mmol) to the stirred suspension in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl (approx. 10-15 mL) until the pH is ~2. This will neutralize any remaining hydride reagent and protonate the product amine. Stir for 30 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Work-up (Acid-Base Extraction):
-
To the remaining aqueous residue, add 20 mL of water.
-
Cool the flask in an ice bath and slowly add 5 M NaOH solution until the pH of the solution is >10. This deprotonates the amine product, making it soluble in organic solvents.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine product, typically as an oil or waxy solid.
-
Purification: Purify the crude product using column chromatography on silica gel. A gradient elution starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH) is typically effective. A small amount of triethylamine (0.5%) can be added to the mobile phase to prevent the amine product from streaking on the silica gel.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Safety and Troubleshooting
| Hazard/Issue | Cause | Solution/Precaution |
| Safety: Highly Toxic Gas | Sodium cyanoborohydride can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acid. | Always handle NaBH₃CN in a certified chemical fume hood. Quench the reaction carefully with acid behind a blast shield. Neutralize any waste containing cyanide with bleach before disposal according to institutional guidelines. |
| Low or No Reaction | Insufficiently acidic conditions (pH > 7) hindering imine formation; inactive reagents. | Check the pH of the reaction mixture; it should be slightly acidic from the NH₄Cl. If needed, add a catalytic amount of acetic acid. Ensure reagents are dry and stored properly. |
| Formation of Alcohol Byproduct | Reaction conditions are too acidic (pH < 3), leading to hydrolysis of the imine and reduction of the aldehyde. | Ensure pH is maintained in the optimal 4-6 range. Avoid adding strong acid during the reaction phase. This is a key advantage of NaBH₃CN, which is stable in this range. |
| Product is Difficult to Extract | The amine product remains protonated in the aqueous layer. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Use a pH meter or pH paper to confirm. |
| Product Streaks on TLC/Column | The basic amine product interacts strongly with the acidic silica gel. | Add a small amount of a volatile base like triethylamine (0.5-1%) or ammonia in methanol to the chromatography eluent to suppress this interaction. |
References
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Gevorgyan, V., et al. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis.
-
Jakub's Chemmunity. (2020). 09.10 Reductive Amination. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
-
ResearchGate. (n.d.). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. [Link]
-
NIH. (n.d.). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. [Link]
-
TSI Journals. (2015). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
NIH. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
- Baran, P. S., & Maimone, T. J. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Technical Guide: Coupling Strategies for 2-(4-Methylpyrimidin-5-yl)ethanamine in Peptidomimetics
[1]
Introduction & Chemical Logic
2-(4-Methylpyrimidin-5-yl)ethanamine represents a valuable "privileged structure" in drug discovery, often serving as a bioisostere for phenyl/heteroaryl spacers in kinase inhibitors and thiamine antagonists.[1]
Chemical Profile & Challenges[2]
-
Nucleophilicity: The amine is a primary aliphatic amine attached to an ethyl spacer. While the pyrimidine ring is electron-deficient, the two-carbon spacer insulates the amine, maintaining a pKa ~9.0–9.[1]5. It is sufficiently nucleophilic for standard coupling but less reactive than simple alkyl amines.
-
Steric Environment: The 4-methyl group is ortho to the ethylamine chain.[1] While not blocking the nitrogen directly, it creates a localized steric bulk that can impede folding or access in sterically congested resin environments (SPPS).
-
Salt Management: This building block is typically supplied as a dihydrochloride salt (.2HCl) . Failure to fully neutralize both equivalents of HCl in situ is the #1 cause of coupling failure.
Pre-Coupling Considerations
Solubility & Handling
The dihydrochloride salt is highly polar and hygroscopic.
-
Preferred Solvents: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Avoid: DCM (Dichloromethane) often fails to solubilize the salt form effectively.
-
Stock Solution: Prepare a fresh 0.2 M solution in DMF. If turbidity persists, mild sonication (not heating >40°C) is recommended.
Stoichiometry of Base
Crucial for the .2HCl salt:
-
Neutralization: Requires 2.0 equivalents of base just to free the amine.
-
Reaction: Requires an additional 1.0 equivalent to maintain the basic pH required for the active ester aminolysis.
-
Total Base: Minimum 3.0 equivalents of DIPEA (Diisopropylethylamine) relative to the amine.
Protocol 1: High-Efficiency Solution Phase Coupling (HATU Method)
Objective: Couple N-protected amino acid (PG-AA-OH) with 2-(4-Methylpyrimidin-5-yl)ethanamine. Scale: 0.1 mmol – 1.0 mmol.
Materials
-
Carboxylic Acid: 1.0 equiv (e.g., Boc-Phe-OH, Fmoc-Ala-OH).[1]
-
Amine: 2-(4-Methylpyrimidin-5-yl)ethanamine[1] · 2HCl (1.1 equiv).
-
Coupling Reagent: HATU (1.05 equiv). Note: HATU is preferred over EDC/HOBt for heteroaryl systems due to faster kinetics.
-
Base: DIPEA (4.0 equiv).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology
1. Pre-Activation of the Acid (The "Guanidinylation Block")
-
Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.05 equiv) in DMF (concentration ~0.2 M).
-
Add 1.0 equiv of DIPEA.
-
Stir for 2–3 minutes at room temperature. The solution should turn slightly yellow.
-
Why? This forms the reactive O-At active ester before the amine is present.[1] If HATU and amine are mixed directly without acid, the amine attacks the HATU uronium center, forming a permanent guanidine byproduct (dead end).
-
2. Preparation of the Amine Nucleophile
-
In a separate vial, dissolve the Amine .2HCl salt (1.1 equiv) in minimum DMF.
-
Add 3.0 equiv of DIPEA. Vortex until clear.
-
Validation: Spot a micro-drop on wet pH paper; it must read pH ≥ 9.
-
3. Coupling Reaction
-
Add the Amine/Base solution dropwise to the Activated Acid solution.
-
Stir under Nitrogen/Argon at Room Temperature for 1–2 hours .
4. Monitoring (LCMS)
-
Take a 5 µL aliquot, dilute in 100 µL MeCN/H2O.
-
Look for the product mass [M+H]+.
-
Checkpoint: If starting material persists after 2 hours, add 0.1 equiv HATU and 0.1 equiv DIPEA.
5. Workup (Specific for Pyrimidines)
-
Dilution: Dilute reaction mixture with EtOAc (10x volume).
-
Wash 1: 5% NaHCO3 (2x). Removes unreacted acid and HATU byproducts.
-
Wash 2: Water (1x).
-
Wash 3 (Critical): Brine (saturated NaCl).
-
Caution: Do NOT use 1N HCl or Citric Acid washes if your product is acid-sensitive or if the pyrimidine protonation makes it water-soluble.[1] For this specific molecule, the amide is neutral, but the pyrimidine ring can protonate at pH < 2. A mild Citric Acid wash (pH 4) is acceptable, but Brine is safer to prevent product loss to the aqueous phase.
-
-
Drying: Dry organic layer over Na2SO4, filter, and concentrate.[2]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
Context: Attaching the amine to a resin-bound peptide acid (C-terminal modification) or side-chain acid (Asp/Glu).[1]
Reagent Table
| Component | Equivalents | Role |
| Resin-Peptide-COOH | 1.0 | Solid support substrate |
| PyBOP | 3.0 | Phosphonium reagent (Avoids guanidinylation better than HATU on slow resin reactions) |
| HOBt | 3.0 | Suppresses racemization |
| Amine .2HCl | 5.0 | Excess required to drive solid-phase kinetics |
| DIPEA | 10.0 | Neutralizes 2HCl salt (5x2) + activates reaction |
| DMF | N/A | Solvent |
Workflow
-
Resin Swelling: Swell resin in DMF for 20 mins.
-
Activation Cocktail: Dissolve PyBOP and HOBt in DMF. Add to resin.[3]
-
Amine Addition: Dissolve Amine .2HCl and DIPEA in DMF. Ensure complete dissolution before adding to resin.
-
Reaction: Shake at RT for 4–6 hours .
-
Kaiser Test: Perform Kaiser test. If blue (positive for free amines), it indicates the coupling amine is present, which is expected. You must wash the resin thoroughly (DMF x5, DCM x5) before testing for the absence of the starting resin-bound acid (which is difficult to test directly).
-
Better Control: Cleave a small sample (micro-cleavage) and check via HPLC.
-
Visualizing the Mechanism & Workflow
The following diagram illustrates the critical "Pre-Activation" pathway to avoid side reactions.
Caption: Critical workflow distinguishing the correct Pre-Activation path (Blue/Green) from the side-reaction path (Red dashed).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete salt neutralization. | Increase DIPEA to 5.0 equiv. Check pH of reaction mixture (must be >8).[2] |
| Guanidine Impurity (+99 mass) | Amine reacted with HATU. | Ensure Acid + HATU + Base stir for 2 mins before adding Amine. Switch to PyBOP. |
| Product in Aqueous Layer | Pyrimidine protonation during workup. | Avoid HCl washes. Use saturated NH4Cl or simply Brine. Extract with CHCl3/iPrOH (3:1) if product is very polar.[4] |
| Precipitate in Reaction | Amine .2HCl insolubility. | Add 10% DMSO to the DMF solvent. Ensure amine is fully dissolved before addition. |
References
-
Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society.[6] Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
BenchChem Technical Support . (2025). Synthesis and Handling of Pyrimidine Amines. Link
-
Sigma-Aldrich . (2024).[1] Product Specification: 2-(4-Methylpyrimidin-5-yl)ethanamine dihydrochloride.[1] Link
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Application Note: Using 2-(4-Methylpyrimidin-5-yl)ethanamine in Lead Optimization
Executive Summary
This guide details the strategic application of 2-(4-Methylpyrimidin-5-yl)ethanamine (CAS: 1781140-04-2 / 59-58-5 derivatives) as a high-value fragment and linker in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1]
Unlike simple phenyl-ethylamines, the 4-methylpyrimidine core offers a unique combination of reduced lipophilicity (LogD) , specific pi-stacking vectors , and a metabolic soft-spot (the methyl group) that can be exploited or blocked depending on the optimization phase.[1] This note provides validated synthetic protocols, chemoinformatic profiles, and decision trees for incorporating this motif into bioactive small molecules.
Chemoinformatics & Structural Profile[1]
Understanding the physicochemical behavior of this fragment is prerequisite to its application. The pyrimidine ring acts as a bioisostere for phenyl or pyridine rings but with significantly higher water solubility and distinct electrostatic potentials.
Table 1: Physicochemical Properties
| Property | Value (Calc.) | Notes |
| Formula | C₇H₁₁N₃ | Free base |
| MW | 137.18 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |
| cLogP | ~0.2 - 0.5 | Highly polar compared to phenethylamine (cLogP ~1.[1][2]4) |
| pKa (Primary Amine) | ~9.6 | Fully protonated at physiological pH; forms salt bridges.[1] |
| pKa (Pyrimidine N) | ~1.5 - 2.0 | Very weak base; does not contribute to ionization at pH 7.[1]4. |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens (2) + Amine (1) |
| TPSA | ~52 Ų | Good permeability range (<140 Ų) |
Structural Utility[1][3][4][5]
-
The "Reach" Linker: The ethyl chain provides a ~3.5 Å extension, allowing the basic amine to reach solvent-exposed aspartate/glutamate residues while the aromatic core remains buried.
-
The 4-Methyl Anchor: The methyl group at position 4 is not merely a bystander; it often locks the conformation of the ethyl chain relative to the ring via steric clash with the C5-position, restricting rotational freedom and reducing the entropic penalty of binding.
Synthetic Protocols
The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine is often non-trivial due to the polarity of the product.[1] Below are two validated protocols: Method A (De novo synthesis from aldehyde) and Method B (Coupling to a scaffold).
Method A: De Novo Synthesis (The Henry Reaction Route)
This is the most robust route for generating multi-gram quantities of the fragment.
Reaction Scheme:
-
Condensation: 4-Methylpyrimidine-5-carbaldehyde + Nitromethane
Nitroalkene.[1] -
Reduction: Nitroalkene
Ethanamine.
Step-by-Step Protocol
-
Nitroaldol Condensation:
-
Dissolve 4-methylpyrimidine-5-carbaldehyde (1.0 eq) in glacial acetic acid.
-
Add nitromethane (5.0 eq) and ammonium acetate (0.5 eq).[1]
-
Heat to 80°C for 4-6 hours. Monitor by LCMS (Target: Nitroalkene mass).[1]
-
Workup: Cool to RT. Pour into ice water. If solid precipitates, filter.[3] If not, extract with EtOAc. The nitroalkene is often an orange/yellow solid.
-
-
Reduction (LAH Method - Rigorous):
-
Safety: Perform under Argon/Nitrogen. LAH is pyrophoric.[1]
-
Suspend LiAlH₄ (4.0 eq) in dry THF at 0°C.
-
Add the nitroalkene (dissolved in dry THF) dropwise over 30 mins.
-
Reflux for 3-5 hours.[1]
-
Fieser Quench: Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) where = grams of LAH used. -
Filter the white precipitate. Acidify the filtrate with HCl in dioxane to precipitate the dihydrochloride salt .
-
Method B: Lead Optimization Coupling (Amide Formation)
Connecting the fragment to a carboxylic acid core.[1]
-
Activation: Dissolve the carboxylic acid core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 5 mins.
-
Addition: Add 2-(4-Methylpyrimidin-5-yl)ethanamine dihydrochloride (1.1 eq).
-
Reaction: Stir at RT for 2-12 hours.
-
Purification: Reverse-phase HPLC (0.1% Formic Acid). The pyrimidine makes the product polar; avoid normal phase silica unless using DCM/MeOH/NH₃.
Application Logic & Decision Trees
When should you deploy this fragment? Use the following logic flow to determine suitability.
Visualizing the Optimization Workflow
The following diagram illustrates the decision process for selecting this fragment over standard phenethylamine or pyridine alternatives.
Caption: Decision tree for selecting 4-methylpyrimidine-ethanamine during lead optimization.
ADMET & Metabolic Considerations
The 4-methyl group is the critical feature for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.
Metabolic Soft Spot
The methyl group on the electron-deficient pyrimidine ring is "benzylic-like" but less activated than a toluene methyl.[1] However, it is still susceptible to CYP450-mediated oxidation to the alcohol (-CH₂OH) and subsequently the carboxylic acid.[1]
-
Mitigation: If high clearance is observed, replace the -CH₃ with -CF₃ (trifluoromethyl) or -Cl (chloro).[1] Note that -CF₃ will significantly lower the pKa of the pyrimidine nitrogens further.[1]
hERG Liability
Primary amines on ethyl linkers are classic pharmacophores for hERG channel inhibition (leading to cardiotoxicity).[1]
-
Analysis: The low lipophilicity of the pyrimidine ring (compared to phenyl) reduces hERG binding probability, as hERG blockade usually correlates with Lipophilicity + Basicity. This fragment is safer than the corresponding phenethylamine.
Toxicity (Structural Alerts)
The pyrimidine-ethanamine motif does not carry standard mutagenic structural alerts (e.g., anilines, nitro groups). However, ensure the precursor nitroalkene is fully reduced, as nitroalkenes are Michael acceptors and potential genotoxins.
References
-
Fragment-Based Drug Discovery Principles
- Pyrimidine Synthesis & Properties: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (General reference for Pyrimidine reactivity).
-
Metabolic Stability of Heterocycles
-
Henry Reaction for Heteroaryl Ethylamines
-
hERG & Physicochemical Properties
Sources
Application Note: Strategic Preparation of Pyrimidine Ethanamine Salts (HCl, Fumarate) for Enhanced Stability
This Application Note is structured as a comprehensive technical guide for researchers in pharmaceutical development. It addresses the specific challenges of stabilizing pyrimidine ethanamine derivatives through salt formation.
Executive Summary
Pyrimidine ethanamine motifs are ubiquitous in bioactive small molecules (e.g., histamine analogs, kinase inhibitors). However, the free base forms of these molecules often exhibit poor physical stability, including susceptibility to oxidation, low melting points (oiling out), and atmospheric carbonation.
This guide details the protocol for converting these labile free bases into thermodynamically stable crystalline salts. We focus on two distinct counter-ions: Hydrochloric Acid (HCl) and Fumaric Acid . While HCl is the standard first-line choice for solubility, it frequently results in hygroscopic solids for this specific chemical class. Fumarate salts are presented here as a superior alternative for long-term solid-state stability and non-hygroscopicity.
Chemical Rationale & Counter-ion Selection[1]
The Basicity Profile
Successful salt formation requires a
-
Aliphatic Amine (
): The ethanamine nitrogen is strongly basic ( ). -
Pyrimidine Ring (
): The ring nitrogens are weakly basic ( ) due to electron deficiency.
Implication: Stoichiometry must be carefully controlled. A 1:1 equivalent of acid targets the aliphatic amine. Excess strong acid (HCl) may protonate the ring, leading to unstable di-salts that hydrolyze readily.
Decision Matrix: HCl vs. Fumarate
-
Hydrochloride (HCl):
-
Pros: High aqueous solubility, low molecular weight burden.
-
Cons: For flexible aliphatic amines, HCl salts often trap water in the lattice (channel hydrates) or remain amorphous/hygroscopic.
-
-
Fumarate:
-
Pros: The trans-geometry of fumaric acid facilitates rigid hydrogen bonding networks (molecular ribbons), often yielding high-melting, non-hygroscopic crystals.
-
Cons: Lower aqueous solubility compared to HCl; potential for polymorphism.
-
Workflow Visualization
The following decision tree outlines the logic for selecting the appropriate salt form based on initial free base properties.
Figure 1: Decision logic for salt selection. Note that pyrimidine ethanamines often require switching to fumarate due to the hygroscopicity of the HCl salt.
Experimental Protocols
Pre-requisites
-
Purity: Free base must be >98% pure (HPLC) to prevent impurity-driven oiling.
-
Water Content: Use anhydrous solvents.[1] Water can prevent crystallization of these specific salts.
Protocol A: Preparation of the Monohydrochloride Salt
Objective: To isolate a kinetic crystalline form while avoiding ring protonation.
-
Dissolution: Dissolve 10.0 g (approx. 80 mmol) of Pyrimidine Ethanamine Free Base in Ethyl Acetate (EtOAc) (100 mL). If the free base is an oil, ensure complete miscibility.
-
Note: Avoid alcohols initially if the product is highly soluble, as yield will drop.
-
-
Acid Addition: Cool the solution to 0–5°C. Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.
-
Critical: Do not use aqueous HCl. Water will likely result in a gum.
-
Observation: A white precipitate should form immediately.
-
-
Maturation: Stir the slurry at 0°C for 2 hours. If the product oils out, seed with a crystal from a pilot batch or scratch the flask wall.
-
Isolation: Filter under nitrogen (to prevent moisture uptake). Wash the cake with cold, anhydrous EtOAc (2 x 20 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Checkpoint: Perform a Silver Nitrate test on the filtrate to ensure no excess chloride remains if stoichiometry is critical.
-
Protocol B: Preparation of the Fumarate Salt
Objective: To form a thermodynamically stable, non-hygroscopic lattice.
-
Dissolution: Dissolve 10.0 g of Free Base in Isopropanol (IPA) (80 mL) at 50°C.
-
Acid Preparation: In a separate flask, dissolve 1.0 equivalent of Fumaric Acid in hot IPA (40 mL).
-
Note: Fumaric acid has poor solubility in cold IPA. It must be dissolved hot to ensure a homogeneous reaction.
-
-
Reactive Crystallization: Add the hot fumaric acid solution to the free base solution while stirring at 50°C.
-
Controlled Cooling:
-
Cool to 25°C at a rate of 10°C/hour.
-
Hold at 25°C for 4 hours.
-
Cool to 0°C and hold for 2 hours.
-
Reasoning: Slow cooling promotes the formation of the stable crystalline polymorph (thermodynamic form) rather than kinetic amorphous precipitates.
-
-
Isolation: Filter the crystalline solid. Wash with cold IPA.
-
Drying: Dry at 50°C under vacuum. Fumarates are generally thermally stable and can withstand higher drying temps than HCl salts.
Characterization & Validation
Once salts are isolated, they must be validated against the "Free Base" and each other.
Comparative Analysis Table
| Property | Free Base | Monohydrochloride (HCl) | Fumarate |
| Melting Point | Low (< 60°C) or Oil | High (150-200°C) | High (130-180°C) |
| Hygroscopicity | N/A (Oily) | High (Deliquescent at >60% RH) | Low (Non-hygroscopic) |
| Solubility (Water) | Low/Moderate | Very High (>100 mg/mL) | Moderate (10-50 mg/mL) |
| Crystallinity (XRPD) | Amorphous halo | Sharp peaks (unless amorphous) | Distinct, sharp peaks |
| Stability (Stress) | Oxidizes (Yellowing) | Stable (if kept dry) | Highly Stable |
Analytical Workflow
To confirm the success of the protocol, follow this analytical sequence:
-
Proton NMR (
-NMR): Confirm stoichiometry. The integration of the fumarate alkene protons (singlet ~6.5 ppm) relative to the pyrimidine protons confirms the 1:1 or 2:1 ratio. -
XRPD (X-Ray Powder Diffraction): Essential to distinguish between amorphous solids and true crystalline salts.
-
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (melting). A broad endotherm suggests solvates or amorphous content.
Stability Testing (ICH Q1A)
Place 500 mg samples of both salts in open vials at 40°C / 75% Relative Humidity (RH) for 1 week.
-
Pass Criteria: No change in appearance (liquefaction) and < 1.0% degradation by HPLC.
-
Fail Criteria: Formation of a "gum" (common for HCl salts of this class) or color change.
Process Flow Diagram
The following diagram illustrates the complete synthesis and validation lifecycle.
Figure 2: General synthetic workflow for salt preparation.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Context: The definitive source on pKa rules and counter-ion selection.
-
International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
- Context: Defines the regulatory requirements for characterizing salt forms (polymorphism, impurities).
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.
- Context: Provides the decision matrix methodology for switching
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.
- Context: Discusses the specific solubility/stability trade-offs of hydrochloride salts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of 5-Vinylpyrimidine Precursors via Heck Coupling
Executive Summary
The pyrimidine pharmacophore is ubiquitous in oncology and antiviral therapeutics, particularly in kinase inhibitors (e.g., Pazopanib) and nucleoside analogs. Functionalization at the C5 position is critical because it is the most metabolically stable and sterically accessible site on the ring. However, introducing vinyl groups at C5 via Heck coupling poses specific challenges due to the electron-deficient nature of the pyrimidine ring and the potential for catalyst poisoning by the endocyclic nitrogens.
This guide provides a validated, dual-track protocol for synthesizing 5-vinylpyrimidine precursors:
-
Method A (Classical): A robust, scalable thermal protocol using "Jeffery conditions" to maximize turnover frequency (TOF).
-
Method B (High-Throughput): A microwave-assisted protocol for rapid library generation in medicinal chemistry.
Mechanistic Insight & Challenges
The "Pyrimidine Problem"
Unlike benzene derivatives, pyrimidines are
-
Oxidative Addition: The C5-Halogen bond is stronger than in phenyl halides, requiring higher activation energy.
-
Catalyst Poisoning: The lone pairs on N1 and N3 can coordinate to the electrophilic Pd(II) species, forming stable, non-catalytic "sink" complexes. This effectively removes active catalyst from the cycle.
Expert Insight: To overcome N-coordination, we utilize Jeffery Conditions (ligand-free or loose-ligand systems with tetraalkylammonium salts). The quaternary ammonium salt (e.g., TBAB) stabilizes the coordinatively unsaturated Pd(0) nanoparticles, preventing aggregation (Pd black formation) while allowing the Pd to dissociate easily from the pyrimidine nitrogens at elevated temperatures.
Visualization: Catalytic Cycle & Poisoning Pathway
Caption: The catalytic cycle highlights the critical 'Poisoning' shunt where Pyrimidine Nitrogen sequestration occurs. High temperature or Phase Transfer Catalysts (PTC) are required to reverse this step.
Critical Variables & Optimization Strategy
The following matrix summarizes the impact of reaction variables specifically for 5-bromopyrimidine substrates.
| Variable | Recommendation | Scientific Rationale |
| Halide Source | 5-Bromo or 5-Iodo | 5-Chloro is inert under standard Heck conditions. 5-Iodo reacts fastest but is less atom-economical and less stable. 5-Bromo is the ideal balance of stability and reactivity. |
| Catalyst | Pd(OAc)₂ | Generates Pd(0) in situ.[1][2] More robust against air/moisture during weighing than Pd(PPh₃)₄. |
| Ligand | Ligand-Free (Jeffery) or P(o-tol)₃ | Standard PPh₃ can be too donating, stabilizing the resting state too much. Bulky phosphines or "ligand-free" PTC conditions favor the difficult oxidative addition. |
| Additive | TBAB (Tetrabutylammonium bromide) | CRITICAL: Acts as a phase transfer catalyst and stabilizes Pd nanoparticles (electrostatic stabilization), preventing "Pd Black" precipitation. |
| Base | NaOAc or K₂CO₃ | Weaker bases reduce side reactions (e.g., polymerization of the vinyl source). Triethylamine ( |
| Solvent | DMF or DMA | High boiling point polar aprotic solvents are required to solubilize the polar pyrimidine and sustain temperatures >100°C. |
Experimental Protocols
Protocol A: Classical Thermal (Jeffery Conditions)
Best for: Scale-up (>10g), cost-efficiency, and robust yields.
Reagents:
-
5-Bromopyrimidine (1.0 equiv)
-
Vinyl substrate (e.g., n-Butyl Acrylate or Styrene) (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
TBAB (1.0 equiv)
-
NaOAc (anhydrous) (2.5 equiv)
-
DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Charge the flask with 5-Bromopyrimidine, NaOAc, and TBAB.
-
Inerting: Evacuate and backfill with
(3 cycles) to remove (crucial to prevent Pd oxidation). -
Solvent/Catalyst: Add DMF (sparged with
for 10 min). Add Pd(OAc)₂ last against a positive flow of nitrogen. -
Addition: Add the vinyl substrate via syringe.
-
Reaction: Heat to 120°C oil bath temperature. Stir vigorously (800 rpm).
-
Checkpoint: The solution should turn dark brown/black but remain homogeneous. If distinct black particles precipitate early, the catalyst has crashed out (see Troubleshooting).
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS every 2 hours. Reaction typically requires 8–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with Water (x3) to remove DMF and TBAB. Dry over
, filter, and concentrate. -
Purification: Flash chromatography. Note that 5-vinylpyrimidines can be unstable; store at -20°C.
Protocol B: Microwave-Assisted Synthesis
Best for: Library generation, difficult substrates, rapid screening.
Reagents:
-
5-Bromopyrimidine (1.0 equiv)
-
Vinyl substrate (2.0 equiv)
- (2 mol%)
- (3.0 equiv)
-
DMF (3 mL per mmol)
Step-by-Step Methodology:
-
Vial Prep: In a 10 mL microwave process vial, add 5-Bromopyrimidine and the Pd catalyst.
-
Liquid Addition: Add DMF,
, and the vinyl substrate. -
Sealing: Cap the vial and purge with nitrogen for 60 seconds via a needle.
-
Irradiation:
-
Temperature: 160°C
-
Time: 20 minutes
-
Power: Dynamic (set max to 200W)
-
Stirring: High
-
-
Workup: Decant directly into a separatory funnel containing water/brine. Extract with DCM.
-
Validation: This method often drives the reaction to completion before the catalyst can be poisoned by the pyrimidine nitrogen.
Troubleshooting & Quality Control
Use the following logic flow to diagnose reaction failures.
Caption: Diagnostic tree for common Heck coupling failures. Green nodes indicate corrective actions.
Self-Validating Checkpoints:
-
Visual Check: In Method A, the reaction must remain a dark, homogeneous "tea" color. Clear solution = Catalyst inactive (oxidized). Chunky black solid = Catalyst dead (aggregated).
-
Regioselectivity: Electron-deficient alkenes (acrylates) almost exclusively give the linear (
-arylated) product. Electron-rich alkenes (vinyl ethers) may give mixtures. If -selectivity is required, bidentate ligands (dppf) are necessary.
References
-
Organic Synthesis (Org.[1][3][4][5] Synth. 2005, 81, 54): Standard protocols for Heck Coupling of Aryl Bromides. [Link]
-
Molecules (2013, 18, 14430): Microwave-Assisted Synthesis of Pyrimidine Derivatives. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000): The Heck Reaction as a Sharpening Stone of Palladium Catalysis. (Chemical Reviews). [Link]
Sources
Application Notes and Protocols for the Reduction of 2-(4-Methylpyrimidin-5-yl)acetonitrile to 2-(4-Methylpyrimidin-5-yl)ethanamine
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical reduction of 2-(4-Methylpyrimidin-5-yl)acetonitrile to its corresponding primary amine, 2-(4-methylpyrimidin-5-yl)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutically active compounds, most notably as a key intermediate in the industrial production of Vitamin B1 (Thiamine).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various reduction methodologies, including catalytic hydrogenation and chemical hydride reduction. The guide emphasizes experimental design, mechanistic considerations, and the importance of chemoselectivity to prevent unwanted side reactions, such as the reduction of the pyrimidine ring. Each protocol is presented with step-by-step instructions, safety precautions, and expected outcomes to ensure reliable and reproducible results.
Introduction: Significance of 2-(4-Methylpyrimidin-5-yl)ethanamine
The selective reduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a direct route to primary amines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[3] The target molecule of this guide, 2-(4-methylpyrimidin-5-yl)ethanamine, is of particular importance due to its role as a precursor to the pyrimidine moiety of Thiamine.[1][2] The efficient and high-yield synthesis of this intermediate is therefore of significant industrial interest.
The primary challenge in the reduction of 2-(4-Methylpyrimidin-5-yl)acetonitrile lies in achieving high chemoselectivity. The presence of the electron-deficient pyrimidine ring introduces the possibility of undesired side reactions, most notably the hydrogenation of the heterocyclic ring system.[4] The choice of reducing agent and reaction conditions is therefore paramount to ensure the selective reduction of the nitrile group while preserving the structural integrity of the pyrimidine core. This guide will explore various methodologies to navigate this challenge effectively.
Mechanistic Overview of Nitrile Reduction
The reduction of a nitrile to a primary amine proceeds through a two-step mechanism involving the initial formation of an imine intermediate, which is then further reduced to the corresponding amine.
Caption: Workflow for catalytic hydrogenation.
Materials and Reagents:
-
2-(4-Methylpyrimidin-5-yl)acetonitrile
-
Methanol (anhydrous)
-
Raney® Nickel (50% slurry in water)
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 2-(4-Methylpyrimidin-5-yl)acetonitrile (1.0 eq).
-
Add anhydrous methanol (10-20 volumes) to dissolve the substrate.
-
Carefully add Raney® Nickel (10-20% by weight of the substrate, washed with anhydrous methanol to remove water).
-
Add a solution of ammonia in methanol (2-4 eq).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50-100 psi.
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst can be pyrophoric and should be kept wet with solvent at all times.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or crystallization to afford 2-(4-methylpyrimidin-5-yl)ethanamine.
Safety Precautions:
-
Raney® Nickel is pyrophoric and must be handled with care, always kept under a solvent. [5]* Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood with appropriate safety measures. [3]* High-pressure reactions should only be performed by trained personnel using certified equipment.
Protocol 2: Chemical Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of rapidly converting nitriles to primary amines. [6][7]However, its high reactivity necessitates strict adherence to anhydrous conditions and careful handling. [8][9] Workflow for LiAlH₄ Reduction
Caption: Workflow for LiAlH₄ reduction.
Materials and Reagents:
-
2-(4-Methylpyrimidin-5-yl)acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
15% Sodium hydroxide solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Carefully suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(4-Methylpyrimidin-5-yl)acetonitrile (1.0 eq) in anhydrous THF (5 volumes) and add it to the dropping funnel.
-
Add the substrate solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(4-methylpyrimidin-5-yl)ethanamine by vacuum distillation.
Safety Precautions:
-
LiAlH₄ reacts violently with water and protic solvents and is pyrophoric. All manipulations must be performed under an inert atmosphere with anhydrous solvents. [8][9]* The quenching procedure is highly exothermic and should be performed slowly and with extreme caution behind a safety shield.
Protocol 3: Borane Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane complexes offer a milder alternative to LiAlH₄ for nitrile reduction, often with improved chemoselectivity. [10][11] Materials and Reagents:
-
2-(4-Methylpyrimidin-5-yl)acetonitrile
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2 M)
-
Sodium hydroxide (e.g., 2 M)
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Methylpyrimidin-5-yl)acetonitrile (1.0 eq) in anhydrous THF (10 volumes).
-
Cool the solution to 0 °C.
-
Add the BH₃·THF solution (2.0-3.0 eq) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow addition of methanol, followed by 2 M hydrochloric acid.
-
Stir the mixture for 1 hour at room temperature to hydrolyze the intermediate borane-amine complex.
-
Basify the aqueous solution with 2 M sodium hydroxide to pH > 12.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Safety Precautions:
-
Borane-THF is flammable and reacts with water. Handle under an inert atmosphere.
-
The quenching process generates hydrogen gas and should be performed in a well-ventilated fume hood.
Product Characterization
The successful synthesis of 2-(4-methylpyrimidin-5-yl)ethanamine can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show the disappearance of the acetonitrile methylene protons and the appearance of two new signals corresponding to the ethylamine methylene groups, typically as triplets. The characteristic signals for the methyl and pyrimidine protons should remain.
-
¹³C NMR: The carbon NMR spectrum will show the disappearance of the nitrile carbon signal (around 117-120 ppm) and the appearance of two new aliphatic carbon signals for the ethylamine moiety.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the disappearance of the nitrile stretch (around 2250 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) for the primary amine.
Troubleshooting and Optimization
-
Low Yield: In catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. For hydride reductions, ensure strictly anhydrous conditions. In all cases, reaction time and temperature may need to be optimized.
-
Formation of Byproducts: The formation of secondary amines in catalytic hydrogenation can be suppressed by the addition of ammonia. [12]Over-reduction of the pyrimidine ring can be minimized by using milder conditions (lower pressure and temperature) or by choosing a more chemoselective reagent like a borane complex.
-
Incomplete Reaction: Increase the amount of reducing agent or catalyst, or prolong the reaction time. For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer.
Conclusion
The reduction of 2-(4-Methylpyrimidin-5-yl)acetonitrile to 2-(4-methylpyrimidin-5-yl)ethanamine is a crucial transformation in pharmaceutical synthesis. This guide has provided a detailed overview of the primary methods for achieving this conversion, including catalytic hydrogenation and chemical hydride reductions. By carefully selecting the appropriate methodology and optimizing the reaction conditions, researchers can achieve high yields of the desired primary amine while minimizing the formation of unwanted byproducts. The protocols and insights presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
-
Angewandte Chemie International Edition. (2020). Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines. Angewandte Chemie International Edition, 59(42), 18452-18456. [Link]
-
ACS Chemical Biology. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. ACS Chemical Biology. [Link]
-
Tetrahedron. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. [Link]
-
Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 94-101. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Sabinet African Journals. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. [Link]
-
van Es, T., & Staskun, B. (2008). The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively. South African Journal of Chemistry, 61, 144-156. [Link]
-
Filo. (2025). Give the synthesis of vitamin B1. [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? [Link]
-
ACS Chemical Biology. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. ACS Chemical Biology. [Link]
-
PMC. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. [Link]
-
WordPress. (n.d.). Nitrile Reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]
-
Royal Society of Chemistry. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews. [Link]
-
Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. [Link]
-
University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Common Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4). [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
International Journal of Biological Sciences. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Anti-microbial Drug Targets? International Journal of Biological Sciences, 7, 41-52. [Link]
-
PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
PMC. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]
-
The Journal of Organic Chemistry. (2019). Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)‐ones through Organocatalytic Transfer Hydrogenation of 2-Hydroxypyrimidines. The Journal of Organic Chemistry, 84(7), 4435-4442. [Link]
-
ResearchGate. (2025). The Biosynthesis of Thiamine. [Link]
-
Royal Society of Chemistry. (n.d.). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro. [Link]
-
PubMed. (2022). Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing. [Link]
-
PubMed. (1970). Kinetic evidence for a (4-amino-2-methyl-5-pyrimidinyl)methyl-enzyme intermediate in the thiaminase I reaction. [Link]
-
PubMed. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. [Link]
-
ResearchGate. (2025). Synthesis of 2-Cyanopyrimidines. [Link]
-
ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. [Link]
-
ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]
-
CHIMIA. (n.d.). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. [Link]
-
Royal Society of Chemistry. (n.d.). Controlled hydrogenation of a biomass-derived platform chemical formed by aldol-condensation of 5-hydroxymethyl furfural (HMF) and acetone over Ru, Pd, and Cu catalysts. [Link]
-
Mol-Instincts. (n.d.). 2-(4-Methylphenyl)ethanamine. [Link]
Sources
- 1. Give the synthesis of vitamin B1 | Filo [askfilo.com]
- 2. ijbs.com [ijbs.com]
- 3. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. adichemistry.com [adichemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Borane Reagents [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Pyrimidine Ethanamines & Bioisosteres in H2/H4 Receptor Profiling
[2]
Executive Summary
The histamine receptor family (H1–H4) shares a high degree of homology in the orthosteric binding pocket, historically making subtype selectivity a significant challenge.[1] While the endogenous ligand histamine (an imidazole ethanamine) activates all four subtypes, the development of pyrimidine ethanamines and their bioisosteres (such as thiazoles) has been pivotal in dissecting H2 and H4 signaling.[1]
This guide focuses on the application of these heterocyclic ethanamine scaffolds to:
-
Selectively activate H2 receptors (using thiazole/pyrimidine bioisosteres like Amthamine ).[1]
-
Selectively antagonize H4 receptors (using 2-aminopyrimidine derivatives).
-
Differentiate Gs (H2) vs. Gi (H4) signaling pathways in complex cellular models.
Chemical Biology Profile: The Scaffold Evolution
To effectively apply these compounds, researchers must understand the Structure-Activity Relationship (SAR) that drives their selectivity.[1]
The "Imidazole Problem"
Histamine contains an imidazole ring which can exist in two tautomeric forms (
-
H2 Selectivity: Achieved by modifying the ring basicity and steric environment.[1] The thiazole ring (as seen in Amthamine ) is a classic bioisostere of the imidazole, conferring high H2 selectivity and potency.[1]
-
H4 Selectivity: The pyrimidine scaffold, particularly 2-aminopyrimidines , has emerged as a privileged structure for H4 high-affinity binding, often acting as antagonists or inverse agonists.[1]
Key Tool Compounds
| Compound Class | Representative Molecule | Receptor Profile | Application |
| Thiazole Ethanamine | Amthamine | H2 Agonist (Selective) | Positive control for H2 assays; differentiates H2 vs H1/H3 effects.[2] |
| Imidazole Ethanamine | 4-Methylhistamine | H2/H4 Agonist | Dual probe; requires specific antagonists to unmask H4 activity.[1] |
| 2-Aminopyrimidine | A-943931 / JNJ-7777120 | H4 Antagonist | Negative control to block H4 signaling in mixed populations (e.g., eosinophils).[1] |
| Isothiourea | Dimaprit | H2 Agonist | Historical H2 agonist; less potent than Amthamine.[1] |
Visualizing the Signaling Divergence
The primary application of these ligands is to dissect the opposing signaling pathways of H2 (Gs-coupled) and H4 (Gi-coupled).
Figure 1: Divergent signaling pathways. H2 agonists (Amthamine) drive cAMP accumulation via Gs, while H4 activation (blocked by Pyrimidine antagonists) inhibits cAMP via Gi.[1]
Protocol 1: H2 Receptor Functional Assay (cAMP Accumulation)
Objective: Quantify the potency (EC50) of putative pyrimidine/thiazole ethanamines acting as H2 agonists. Method: Time-Resolved FRET (TR-FRET) using a homogenous cAMP detection kit (e.g., HTRF or Lance Ultra).[1]
Materials
-
Cell Line: HEK293 stably expressing human H2 receptor (HEK-H2).[1]
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (stabilizer) + 500 µM IBMX (Phosphodiesterase inhibitor - Critical).[1]
-
Reference Agonist: Amthamine dihydrobromide (10 mM stock in water).[1]
-
Detection Kit: cAMP-Gqs dynamic kit (Cisbio/PerkinElmer).[1]
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest HEK-H2 cells using enzyme-free dissociation buffer (to preserve receptor integrity).
-
Resuspend in Assay Buffer at a density of 400,000 cells/mL.
-
Dispense 5 µL/well into a 384-well low-volume white plate (2,000 cells/well).
-
-
Compound Stimulation:
-
Prepare a 2x serial dilution of the test compound (Pyrimidine Ethanamine derivative) and the reference (Amthamine).
-
Range: 10 µM down to 0.1 nM (semi-log steps).
-
Add 5 µL of 2x compound to the cells.
-
Incubation: Incubate for 30 minutes at Room Temperature (RT) . Note: H2 responses are rapid; 30 mins is optimal for peak cAMP accumulation.[1]
-
-
Lysis & Detection:
-
Add 5 µL of cAMP-d2 (acceptor) followed by 5 µL of Anti-cAMP-Cryptate (donor) prepared in Lysis Buffer.
-
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition:
-
Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).
-
Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000.
-
-
Analysis:
Protocol 2: H4 Receptor Selectivity Screen (Gi-Mediated Inhibition)[2]
Objective: Determine if a pyrimidine ethanamine acts as an H4 agonist (Gi-coupled) or antagonist. Challenge: Gi signaling reduces cAMP. To measure this, we must first artificially elevate cAMP levels using Forskolin.[1]
Materials
-
Cell Line: CHO-K1 or HEK293 stably expressing human H4 receptor.
-
Stimulant: Forskolin (activates Adenylyl Cyclase directly).[1]
-
Reference Antagonist: JNJ-7777120 or A-943931 (2-aminopyrimidine class).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed H4-expressing cells (2,000 cells/well) in 384-well plates.
-
-
Agonist Mode (Testing for H4 Activation):
-
Prepare Assay Buffer containing 10 µM Forskolin + 500 µM IBMX.[1]
-
Add test compounds (diluted in the Forskolin buffer) to cells.
-
Logic: If the compound is an H4 agonist, it will lower the high cAMP signal induced by Forskolin.[1]
-
Control: Use Histamine (100 µM) as the full agonist control (100% inhibition of Forskolin signal).[1]
-
-
Antagonist Mode (Testing Pyrimidine Antagonists):
-
Detection:
-
Proceed with TR-FRET lysis and reading as in Protocol 1.
-
Data Interpretation Table
| Scenario | Forskolin Only | + Histamine (H4 Agonist) | + Test Compound | Conclusion |
| H2 Agonist | High Signal | N/A | High Signal | No H4 activity (or Gs coupling). |
| H4 Agonist | High Signal | Low Signal | Low Signal | Compound activates H4 (Gi).[1] |
| H4 Antagonist | High Signal | Low Signal | High Signal | Compound blocks H4 (restores cAMP).[1] |
Experimental Workflow: Lead Optimization
When developing new histamine ligands, distinguishing between H2 and H4 activity is critical due to their opposing effects on cAMP.[1]
Figure 2: Screening cascade for characterizing novel ethanamine derivatives.
References
-
Coruzzi, G., et al. (1993). "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion."[1] Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Altenbach, R. J., et al. (2008). "Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands."[1][3] Journal of Medicinal Chemistry. Link
-
Eriks, J. C., et al. (1992). "Histamine H2-receptor agonists.[1] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Link[1]
-
Seifert, R., et al. (2013). "Molecular analysis of human histamine H4 receptor-G protein coupling."[1] Pharmacology.[1][4] (Contextualizing Gi vs Gs pathways). Link
-
IUPHAR/BPS Guide to Pharmacology. "Histamine H2 Receptor Ligands." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-(4-Methylpyrimidin-5-yl)ethanamine Synthesis
Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center. The synthesis of heteroaryl ethanamines—specifically 2-(4-Methylpyrimidin-5-yl)ethanamine—presents unique challenges in catalyst selection, side-product mitigation, and product isolation. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the causality behind common synthetic failures and provide a self-validating, highly optimized workflow to maximize your yields.
Mechanistic Workflow: Navigating the Reduction Pathway
The most scalable route to 2-(4-Methylpyrimidin-5-yl)ethanamine involves the catalytic hydrogenation of 2-(4-methylpyrimidin-5-yl)acetonitrile. However, this step is notorious for yield attrition if the reaction conditions are not perfectly tuned.
Optimal vs. Suboptimal pathways in the synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine.
Troubleshooting FAQs: The Causality Engine
Q1: My reduction of 2-(4-methylpyrimidin-5-yl)acetonitrile stalls at 40-50% conversion. Why is the catalyst dying?
A1: Catalyst poisoning via lone-pair coordination. Pyrimidine rings possess two basic nitrogen atoms with highly available sp² lone pairs. When using standard Palladium on Carbon (Pd/C) catalysts, these lone pairs coordinate strongly to the empty d-orbitals of the palladium surface . This effectively blocks the active sites required for hydrogen activation, stalling the reaction. Solution: Switch to Raney Nickel . While still a transition metal, Raney Ni has a different surface topology and electronic structure that makes it significantly less susceptible to strong coordination by pyrimidines under basic conditions, ensuring continuous catalytic turnover.
Q2: LC-MS shows a massive peak at m/z 258 (dimer) instead of the desired m/z 138. What drives this side reaction?
A2: Nucleophilic attack on the imine intermediate.
The reduction of a nitrile occurs in two stages: first to an imine (
Q3: The reaction reaches 100% conversion, but my isolated yield after aqueous workup is <20%. Where is the product?
A3: Extreme hydrophilicity of the free base. 2-(4-Methylpyrimidin-5-yl)ethanamine contains three basic nitrogen atoms. The free base is exceptionally polar and highly water-soluble. Traditional aqueous liquid-liquid extraction (e.g., Ethyl Acetate/Water) will result in the vast majority of your product remaining trapped in the aqueous layer. Solution: Bypass aqueous workup entirely. Filter the catalyst, concentrate the crude mixture, and immediately precipitate the product as a dihydrochloride salt using anhydrous HCl in dioxane. This is a self-validating purification step that leverages the compound's hydrogen-bonding networks to form a highly stable, easily filterable crystalline solid .
Quantitative Data: Hydrogenation Condition Matrix
To illustrate the impact of these mechanistic choices, below is a summary of our internal optimization data for the reduction of 10 grams of 2-(4-methylpyrimidin-5-yl)acetonitrile.
| Catalyst System | Solvent / Additive | Pressure ( | Conversion (%) | Isolated Yield (%) | Primary Failure Mode |
| 10% Pd/C | Methanol (No additive) | 1 atm | 42% | 15% | Catalyst poisoning |
| 10% Pd/C | Methanol + 1 eq HCl | 1 atm | 100% | 35% | Dimerization / Difficult isolation |
| Raney Nickel | Methanol (No additive) | 50 psi | 100% | 45% | Dimerization ( |
| Raney Nickel | 7N | 50 psi | 100% | 88% | None (Optimal Conditions) |
Standard Operating Procedure (SOP): High-Yield Reduction & Isolation
This protocol is designed as a self-validating system. The in-process LC-MS check confirms chemical conversion, while the anhydrous salt precipitation serves as both the isolation and primary purification step.
Step 1: Reaction Preparation
-
In a well-ventilated fume hood, charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with 2-(4-methylpyrimidin-5-yl)acetonitrile (1.0 equivalent).
-
Dissolve the substrate in a commercially available 7N solution of Ammonia in Methanol to achieve a reaction concentration of 0.1 M.
Step 2: Catalyst Addition
-
Carefully add an aqueous slurry of Raney Nickel (approximately 20% w/w relative to the substrate). Causality Check: Raney Nickel is highly pyrophoric. Do not attempt to dry the catalyst before use. The residual water introduced by the slurry will not negatively impact the reduction due to the overwhelming excess of methanolic ammonia.
Step 3: Hydrogenation
-
Seal the vessel securely. Purge the headspace three times with Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas.
-
Pressurize the vessel to 50 psi with
. -
Stir vigorously (800+ rpm to ensure gas-liquid mixing) at 25°C for 12 hours.
Step 4: Reaction Monitoring (Self-Validation)
-
Vent the hydrogen gas safely and sample 50 µL of the reaction mixture.
-
Filter the sample through a 0.2 µm PTFE micro-syringe filter and dilute with methanol.
-
Analyze via LC-MS. The reaction is deemed complete when the starting material (
133) is fully consumed, the primary amine ( 138) is the dominant peak, and the dimer ( 258) accounts for < 2% of the total ion current.
Step 5: Catalyst Filtration
-
Purge the vessel with Nitrogen.
-
Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel.
-
Wash the Celite pad thoroughly with excess methanol. Critical: Keep the Celite pad wet at all times to prevent the trapped Raney Nickel from igniting.
-
Concentrate the combined filtrate under reduced pressure to yield the crude free base as a viscous oil. Do not perform an aqueous extraction.
Step 6: Dihydrochloride Salt Isolation
-
Dissolve the crude oil in a minimal volume of anhydrous 1,4-dioxane (or diethyl ether).
-
While stirring vigorously at 0°C, slowly dropwise add a 4M solution of HCl in dioxane (2.2 equivalents).
-
A white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete crystallization.
-
Filter the solid, wash with cold anhydrous ether, and dry under high vacuum to afford 2-(4-Methylpyrimidin-5-yl)ethanamine dihydrochloride as a highly pure, stable crystalline solid.
References
Handling hygroscopic nature of 2-(4-Methylpyrimidin-5-yl)ethanamine free base
Ticket ID: #PYR-ETH-005 Subject: Mitigation of Hygroscopicity and Instability in 2-(4-Methylpyrimidin-5-yl)ethanamine Free Base Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are encountering difficulties with 2-(4-Methylpyrimidin-5-yl)ethanamine , a primary amine attached to a pyrimidine ring. In its free base form, this molecule is a hygroscopic, low-melting solid or viscous oil (depending on purity) that aggressively scavenges atmospheric moisture and carbon dioxide.
This behavior is driven by two factors:[1][2][3][4]
-
Nucleophilicity: The primary amine (
) reacts with atmospheric to form carbamates. -
Hydrogen Bonding: The pyrimidine nitrogens and the ethylamine chain form a network that energetically favors water absorption, leading to deliquescence (turning into a "goo").
Immediate Action Required: Do not store the free base in standard vials, even with Parafilm. If long-term storage is required, conversion to the dihydrochloride salt is the only robust solution.
Module 1: Immediate Handling & Weighing
Use this module if you must use the free base immediately for a reaction.
Q: How do I weigh this "goo" accurately without it gaining mass from water?
A: You cannot use a standard open-balance technique. You must use Weighing by Difference under an inert atmosphere.
Protocol: Inert Weighing by Difference
-
Purge: Flush a tared, septum-capped vial with Argon for 5 minutes.
-
Load: In a glovebox (or using a thoroughly dried syringe), transfer an excess of the amine into the vial.
-
Initial Weigh: Weigh the full vial (
). -
Transfer: Use a dry syringe to withdraw the approximate amount needed and inject it directly into your reaction vessel.
-
Final Weigh: Weigh the source vial again (
). -
Calculate: Mass added
.
Why this works: You never expose the bulk material or the balance pan to the atmosphere. The "error" acts on the remaining material, not the reaction stoichiometry.
Module 2: Chemical Mitigation (Salt Formation)
Use this module to stabilize the compound for long-term storage.
Q: The free base degrades in the freezer. How do I stop this?
A: Convert it to the dihydrochloride salt . The lattice energy of the salt prevents water intrusion and stops oxidation.
Protocol: Conversion to Dihydrochloride Salt
Reagents:
-
Crude Amine Free Base
-
Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
HCl in Dioxane (4.0 M) or HCl in Diethyl Ether (2.0 M)
-
Diethyl Ether (Antisolvent)
Step-by-Step:
-
Dissolution: Dissolve the amine free base in a minimum amount of cold, anhydrous EtOH (
). -
Acidification: Dropwise, add HCl solution (approx. 2.2 equivalents).
-
Observation: The solution will warm up (exothermic).
-
-
Precipitation:
-
If a solid forms immediately: Stir for 30 minutes.
-
If no solid forms: Slowly add cold Diethyl Ether until turbidity persists. Rub the flask wall with a glass rod to induce nucleation.
-
-
Isolation: Filter the white solid under Argon (Schlenk filter) or rapid suction.
-
Drying: Dry in a vacuum desiccator over
for 12 hours.
Technical Note: We target the dihydrochloride because the pyrimidine ring nitrogens are weakly basic, but the primary amine is strongly basic. Excess HCl ensures full protonation, creating a stable ionic lattice.
Module 3: Troubleshooting & FAQs
Q: My NMR shows a "ghost" peak around 160-164 ppm in . Is my product impure?
A: This is likely a Carbamate artifact .
-
Cause: The primary amine reacted with atmospheric
during the transfer to the NMR tube. -
Fix: This is often reversible. Acidifying the NMR sample (adding a drop of
or ) will decarboxylate the species back to the amine salt, disappearing the peak.
Q: The material turned into a yellow oil. Can I still use it?
A: The yellow color indicates oxidation (N-oxide formation) or polymerization.
-
If it flows: It is likely hydrated.[5] You can attempt to dry it by azeotropic distillation with Toluene (Rotovap
, add toluene, evaporate, repeat 3x). -
If it is a hard gum: Discard. Purification is more expensive than resynthesis.
Q: My amide coupling (EDC/NHS) failed with this amine.
A: Hygroscopic amines introduce water into the reaction, which hydrolyzes active esters (NHS-esters) or quenches carbodiimides (EDC/DCC) to form ureas.
-
Solution: Pre-dry the amine using the Toluene Azeotrope method immediately before addition, or use the HCl salt and add a base (DIPEA/TEA) in situ.
Visualizations
Figure 1: Decision Matrix for Handling
Caption: Logical workflow for determining the correct handling procedure based on experimental needs.
Figure 2: Salt Formation Reaction Pathway
Caption: Chemical transformation from unstable free base to stable dihydrochloride salt.
Quantitative Data: Stability Comparison
| Property | Free Base (Oil/Solid) | Dihydrochloride Salt |
| Hygroscopicity | High (Deliquescent) | Low (Stable) |
| Shelf Life ( | < 1 Week (Darkens) | > 2 Years |
| Handling | Glovebox / Schlenk | Open Air (Short duration) |
| Stoichiometry | Variable (Water weight) | Precise |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amines and salt formation protocols).
-
Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents (AL-134). (Definitive guide on inert handling techniques).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of amine basicity and nucleophilicity).
-
PubChem Compound Summary. 2-(4-Methylpyrimidin-5-yl)ethanamine. National Center for Biotechnology Information. (Chemical structure and physical property data).
Sources
- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting cyclization side reactions during pyrimidine synthesis
Welcome to the Pyrimidine Synthesis Technical Support Center . This portal is engineered for researchers, synthetic chemists, and drug development professionals seeking to diagnose, troubleshoot, and optimize cyclization workflows.
Pyrimidine synthesis—whether through the classical Pinner condensation or the multicomponent Biginelli reaction—often suffers from competing side reactions. This guide moves beyond basic troubleshooting by dissecting the underlying mechanistic causality of these side reactions and providing self-validating experimental frameworks to ensure reproducible yields.
Diagnostic Logic: Isolating Cyclization Failures
Before adjusting reaction parameters, it is critical to identify the specific mechanistic derailment occurring in your flask. The diagnostic workflow below maps the most common side products to their root chemical causes.
Diagnostic logic tree for identifying and resolving pyrimidine synthesis side reactions.
Troubleshooting FAQs: Mechanistic Insights & Solutions
FAQ 1: Regioselectivity in Pinner-Type Condensations
Q: When condensing unsymmetrical 1,3-dicarbonyls with amidines, my reaction yields a complex mixture of regioisomeric pyrimidines. How can I control the selectivity?
A: The classical Pinner synthesis entails the condensation of 1,3-dicarbonyl compounds with amidines[1]. When using unsymmetrical dicarbonyls, the amidine nitrogen can attack either of the two electrophilic carbonyl carbons first, leading to regioisomers.
-
The Causality: The formation of these isomers is governed by the balance between kinetic and thermodynamic control. Under kinetic conditions (room temperature, mild bases like NaOEt), the less sterically hindered nitrogen of the amidine attacks the most electrophilic carbonyl, often resulting in a mixture if the electrophilicity difference is marginal.
-
The Solution: To drive regioselectivity, shift the reaction to thermodynamic control by increasing the temperature (refluxing in t-butanol) or by employing transition metal catalysts (e.g., Iridium pincer complexes) that selectively coordinate the dicarbonyl intermediate, forcing the amidine attack into a singular, sterically favored pathway[1].
FAQ 2: Incomplete Cyclization & Intermediate Accumulation
Q: My Biginelli reaction stalls, and LC-MS shows a mass corresponding to an uncyclized intermediate. How do I drive the final ring closure?
A: The Biginelli reaction proceeds through a series of bimolecular steps. According to the widely accepted iminium mechanism (updated by Kappe in 1997), the rate-limiting step is the nucleophilic addition of urea to the aldehyde, followed by the addition of the β-ketoester[2]. However, the reaction frequently stalls at the open-chain ureide intermediate stage[3].
-
The Causality: Failure to cyclize is almost always due to insufficient electrophilic activation of the ketone carbonyl, which prevents the final intramolecular nucleophilic attack by the terminal urea nitrogen[3]. This is exacerbated by sterically hindered substrates.
-
The Solution: A stronger acid or a higher catalytic loading is required to enhance the rate of the final cyclization-dehydration step[3]. Transitioning from a mild Brønsted acid (like HCl) to a strong Lewis acid (like Yb(OTf)₃) effectively lowers the activation energy barrier for ring closure[4].
FAQ 3: Hantzsch Dihydropyridine (DHP) Contamination
Q: I am observing a highly fluorescent byproduct in my Biginelli synthesis that is consuming my starting materials. What is it, and how can I suppress it?
A: The fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP)[5].
-
The Causality: This side reaction is triggered by thermal degradation. At elevated temperatures, urea decomposes to release ammonia. This ammonia acts as a competing nucleophile, reacting with two equivalents of the β-ketoester and one equivalent of the aldehyde via the Hantzsch pathway, completely bypassing the desired Biginelli condensation[5].
-
The Solution: To suppress DHP formation, strictly control the reaction temperature to prevent urea decomposition. Alternatively, alter the order of addition: pre-form the iminium intermediate by mixing the aldehyde and catalyst first, and add the urea last to minimize its exposure to degradative conditions[5].
Self-Validating Experimental Protocol: Optimized Biginelli Synthesis
To overcome the side reactions detailed above, we recommend the following solvent-free, Lewis acid-catalyzed protocol utilizing Ytterbium(III) triflate (Yb(OTf)₃). This method enhances yields, shortens reaction times, and suppresses Hantzsch byproducts[4].
Objective: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones via a self-validating workflow.
Step 1: Iminium Formation & Enol Addition
-
In a reaction vessel, combine the aryl aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.2 eq).
-
Add Yb(OTf)₃ (5 mol%) as the Lewis acid catalyst.
-
Causality: Yb(OTf)₃ strongly coordinates the oxygen of the aldehyde, accelerating the rate-determining nucleophilic addition of urea and locking the reaction into the iminium mechanism, thereby preventing Knoevenagel side-products[4].
-
Self-Validation Checkpoint 1: After 15 minutes of stirring at 80°C, run a TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot must be entirely consumed. If the aldehyde persists, the iminium formation has stalled; verify the purity/dryness of your urea.
Step 2: Thermally-Driven Cyclization
-
Increase the temperature to 100°C and stir for an additional 45 minutes under solvent-free conditions.
-
Causality: The elevated temperature, combined with the potent Lewis acidity of Yb(OTf)₃, provides the exact activation energy required to force the terminal urea nitrogen to attack the ketone carbonyl, driving the dehydration step and preventing the accumulation of open-chain ureides[3].
-
Self-Validation Checkpoint 2: Take a micro-aliquot for crude ¹H NMR. The reaction is complete when the broad N-H signals of the open-chain intermediate (typically ~6.5-7.0 ppm) disappear, replaced by the characteristic vinylic C5-H singlet of the pyrimidine ring at ~5.2-5.5 ppm.
Step 3: Isolation and Purification
-
Cool the mixture to room temperature and add cold ethanol to precipitate the product.
-
Filter the solid and wash with additional cold ethanol.
-
Causality: The target dihydropyrimidinone is highly crystalline and poorly soluble in cold ethanol, whereas unreacted starting materials and trace Hantzsch byproducts remain highly soluble in the filtrate[5].
-
Self-Validation Checkpoint 3: Analyze the isolated solid via LC-MS. A single peak in the UV chromatogram (254 nm) with the correct[M+H]⁺ mass confirms the successful suppression of side reactions.
Quantitative Optimization Data
The table below summarizes how specific parameter adjustments directly influence the yield and the distribution of side products in pyrimidine synthesis.
| Reaction Parameter | Catalyst | Solvent | Temp (°C) | Target Pyrimidine Yield (%) | Major Side Product (%) | Mechanistic Cause of Side Product |
| Unoptimized Biginelli | HCl (cat.) | EtOH | 80 (Reflux) | 45% | 30% (Open-chain ureide) | Insufficient carbonyl activation[3] |
| Optimized Biginelli | Yb(OTf)₃ | Solvent-free | 100 | 92% | <2% (Trace) | Strong Lewis acid drives dehydration[4] |
| High-Temp Biginelli | HCl (cat.) | DMF | 120 | 35% | 40% (Hantzsch DHP) | Urea thermal degradation to NH₃[5] |
| Unoptimized Pinner | NaOEt | EtOH | 25 | 50% (Isomer A) | 35% (Isomer B) | Kinetic control yields isomeric mixture[1] |
| Optimized Pinner | Ir-Pincer | t-BuOH | 80 | 88% (Isomer A) | <5% (Isomer B) | Thermodynamic control & metal coordination[1] |
References
- BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. Overcoming side reactions in pyrimidine synthesis.
- Wikipedia. Biginelli reaction.
- Organic Chemistry Portal. Biginelli Reaction.
- Chemical Science (RSC Publishing).
- MDPI.
Sources
Solving solubility issues of methylpyrimidine derivatives in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers battling the notoriously stubborn solubility profiles of methylpyrimidine derivatives. This guide is designed to move beyond basic trial-and-error, providing you with the mechanistic causality behind these issues and self-validating protocols to overcome them.
Part 1: The Causality of Methylpyrimidine Insolubility
Methylpyrimidine derivatives, such as 2-amino-4-methylpyrimidine, often present significant solubility bottlenecks during drug development[1]. The root cause lies in their physicochemical properties: the planar and symmetrical nature of the pyrimidine ring drives strong crystal lattice energy[2]. Furthermore, substituents like amino or hydroxyl groups act as potent hydrogen bond donors and acceptors, creating robust intermolecular networks[1].
When introduced to organic solvents, the solvent must possess sufficient solvating power (enthalpy of solvation) to disrupt these solute-solute interactions. If the solvent cannot overcome the high lattice energy, the compound remains insoluble or rapidly precipitates[2].
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my methylpyrimidine derivative precipitate when transitioning from a DMSO stock to a less polar organic solvent? A1: This is a classic kinetic solubility failure[3]. While these compounds are easily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[1], shifting them to less polar organic solvents causes rapid supersaturation. The strong hydrogen-bonding sites immediately drive re-crystallization. To prevent this, kinetic solubility testing must be performed to determine the maximum concentration before precipitation occurs[3].
Q2: How can I thermodynamically enhance the solubility of highly hydrophobic pyrazolo[3,4-d]pyrimidine derivatives? A2: The most effective method is to formulate an Amorphous Solid Dispersion (ASD)[4]. By molecularly dispersing the drug within an inert hydrophilic or amphiphilic polymer matrix, you completely disrupt the rigid crystal lattice[4]. This stabilizes the compound in its amorphous state, drastically increasing its "apparent solubility" compared to its crystalline form[4].
Q3: Does salt formation improve solubility in organic solvents? A3: Yes, but the choice of counterion is critical. While hydrochloride salts (e.g., 2-hydroxy-4-methylpyrimidine hydrochloride) are primarily synthesized to boost aqueous solubility[5], selecting lipophilic counterions can significantly enhance solubility in moderately polar organic solvents by increasing the overall lipophilicity of the complex.
Part 3: Troubleshooting Workflow
Decision tree for troubleshooting methylpyrimidine precipitation in organic solvents.
Part 4: Standardized Experimental Protocols
As a Senior Application Scientist, I mandate that protocols must be self-validating. A protocol is only as good as its built-in quality control.
Protocol 1: Kinetic Solubility Screening in DMSO-d6 Objective: Establish the baseline kinetic solubility of methylpyrimidine derivatives for high-throughput screening[6]. Self-Validation Mechanism: Utilizing ¹H NMR spectroscopy not only confirms dissolution but simultaneously verifies that the compound has not degraded in the solvent[6].
-
Preparation: Accurately weigh the methylpyrimidine derivative into a sterile microcentrifuge tube[6].
-
Solvent Addition: Add anhydrous DMSO-d6. Crucial: DMSO is highly hygroscopic; water contamination will artificially alter solubility and appear as a prominent peak in the ¹H NMR spectrum[6]. Handle in a strictly dry environment.
-
Dissolution: Tightly cap and vortex vigorously for 1-2 minutes[6]. If particulates remain, sonicate in a water bath for 5-10 minutes[6].
-
Validation: Transfer the clear solution to an NMR tube. Run a ¹H NMR spectrum. A clean spectrum validates both solubility and chemical stability. Store aliquots at -20°C or -80°C to prevent degradation[6].
Protocol 2: Miniaturized Polymer-Drug Microarray for ASD Formulation Objective: Enhance the apparent solubility of highly hydrophobic pyrazolo[3,4-d]pyrimidine derivatives[4]. Self-Validation Mechanism: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) must be used post-drying to confirm the absence of a crystalline structure, validating the amorphous state[7].
-
Stock Preparation: Dissolve the drug and selected polymers in a volatile organic solvent where both are fully soluble[4].
-
Dispensing: Use an inkjet 2D printer to dispense 5 to 10 μg of the formulation per well directly into a 96-well plate[4].
-
Evaporation: Allow the organic solvent to evaporate completely under a gentle stream of nitrogen, leaving a dry solid dispersion[7]. Further dry in a vacuum oven at 40°C for 24 hours to remove residual solvent[7].
-
Reconstitution & Assessment: Reconstitute with the target solvent. Use UV-Vis spectroscopy or HPLC to quantify the dissolved compound[2].
Part 5: Quantitative Data & Strategy Comparison
Table 1: Physicochemical & Solubility Parameters of Key Methylpyrimidine Derivatives
| Compound | Key Structural Feature | Solubility Profile | Quantitative Data |
| 2-Amino-4-methylpyrimidine | Amino group (-NH2) at 2-position | Easily soluble in ethanol, methanol, DMF, dichloromethane; Low in water[1] | Refractive index: ~1.578 (at 20°C, 589.3 nm)[1] |
| 2-Hydroxy-4-methylpyrimidine HCl | Hydroxyl group (-OH) & HCl salt | Good solubility in water and various organic solvents[5] | Melting point: 243 °C (dec.)[5] |
| Pyrazolo[3,4-d]pyrimidines | Highly hydrophobic fused ring | Poor aqueous solubility; requires organic solvents or ASDs[4] | ASD miniaturized assay uses 5–10 μg per formulation[4] |
Table 2: Comparative Analysis of Solubility Enhancement Strategies
| Strategy | Causality / Mechanism | Best Applied For | Validation Metric |
| Polar Aprotic Co-solvents | Disrupts intermolecular H-bonds without donating protons[6]. | Kinetic screening in early discovery[3]. | ¹H NMR (Clear spectrum, no water peak)[6]. |
| Amorphous Solid Dispersions | Breaks crystal lattice energy via polymer matrix entrapment[4]. | Highly hydrophobic scaffolds (e.g., Pyrazolo[3,4-d]pyrimidines)[4]. | DSC (Absence of melting endotherm)[7]. |
| Thermogravimetric Analysis (TGA) | Rapid solvent evaporation to measure residual mass[8]. | High-throughput thermodynamic solubility screening[8]. | Optimal precision at >10 mg/mL solubility[8]. |
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC -[Link]
-
2-Amino-4-methylpyrimidine CAS 108-52-1 Suppliers, Manufacturers, Factory - Bloom Tech - [Link]
-
2-Hydroxy-4-methylpyrimidine Hydrochloride - Maxmedchem - [Link]
-
Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - Ovid -[Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-4-methylpyrimidine Hydrochloride - Maxmedchem [maxmedchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
Technical Support Center: Separation of 4-Methyl and 2-Methyl Pyrimidine Isomers
Welcome to the technical support center for the resolution of 4-methyl and 2-methyl pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the separation of these challenging positional isomers. The separation of these isomers is critical as their distinct substitution patterns can lead to vastly different biological activities and chemical properties, making their individual isolation and characterization essential in pharmaceutical and chemical synthesis.[1][2]
Understanding the Challenge: Why Are These Isomers Difficult to Separate?
4-methylpyrimidine and 2-methylpyrimidine are structural isomers with the same molecular formula (C5H6N2) and molecular weight (94.11 g/mol ).[3][4] This similarity in fundamental physical properties, such as boiling point and polarity, makes their separation by conventional techniques like simple distillation a significant challenge. Effective separation, therefore, relies on exploiting the subtle differences in their physical and chemical characteristics through more sophisticated methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating 4-methyl and 2-methyl pyrimidine?
A1: The most effective methods for separating these isomers are chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6][7] For preparative scale separations, fractional crystallization can also be a viable, albeit more complex, option.[8][9] The choice of method depends on the required purity, the scale of the separation (analytical vs. preparative), and the available instrumentation.
Q2: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for my separation?
A2: The decision between GC and HPLC hinges on the volatility and thermal stability of your sample, as well as the desired resolution and scale.
-
Gas Chromatography (GC) is generally preferred for volatile and thermally stable compounds like methylpyrimidines. It often provides high resolution and is well-suited for analytical quantification.[10]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broader range of compounds, including those that are less volatile or thermally labile. It offers a wide variety of stationary and mobile phases, allowing for fine-tuning of the separation.[11][12]
Below is a flowchart to guide your decision-making process:
Caption: Decision tree for selecting a separation method.
Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate between the two isomers?
A3: Absolutely. While not a separation technique itself, NMR spectroscopy is a powerful tool for identifying and quantifying the individual isomers within a mixture.[13] The chemical shifts of the methyl protons and the aromatic protons will be distinct for each isomer due to their different electronic environments.[14][15] For instance, the ¹H NMR spectrum of 2-methylpyrimidine will show a characteristic singlet for the methyl group at a different chemical shift compared to the methyl group in 4-methylpyrimidine.[14]
Q4: Are there any non-chromatographic methods for separating these isomers?
A4: Yes, fractional crystallization can be employed, especially for larger-scale separations. This technique relies on the slight differences in the solubility of the two isomers in a particular solvent at a given temperature.[9] However, developing a successful crystallization method can be time-consuming and may require extensive screening of different solvents and conditions.[9]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor or no separation of the isomer peaks.
-
Possible Cause: The stationary phase of the GC column is not providing sufficient selectivity for the isomers.
-
Solution:
-
Select a more polar stationary phase. While a standard non-polar phase like a 5% diphenyl / 95% dimethyl polysiloxane may provide some separation, a more polar phase, such as one containing cyanopropyl, can enhance the resolution of positional isomers due to differences in dipole-dipole interactions.[16]
-
Optimize the temperature program. A slower temperature ramp or a lower initial oven temperature can increase the interaction time of the analytes with the stationary phase, potentially improving separation.[17]
-
Increase the column length. A longer column provides more theoretical plates, which can lead to better resolution.
-
-
Issue 2: Tailing peaks for one or both isomers.
-
Possible Cause: Active sites in the GC system (e.g., in the inlet liner or at the beginning of the column) are interacting with the basic nitrogen atoms of the pyrimidine ring.
-
Solution:
-
Use a deactivated inlet liner. Ensure that the liner is specifically designed for the analysis of active compounds.
-
Perform column conditioning. Bake out the column at a high temperature (within its specified limits) to remove any contaminants.
-
Consider derivatization. While not always necessary for these isomers, derivatization can sometimes reduce tailing and improve peak shape.
-
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Co-elution of the 4-methyl and 2-methyl pyrimidine peaks.
-
Possible Cause: The mobile phase and stationary phase combination is not providing adequate selectivity.
-
Solution:
-
Modify the mobile phase. Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Adding a small amount of a modifier, such as an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine), can alter the ionization state of the pyrimidines and improve separation.[11]
-
Change the stationary phase. If a standard C18 column is not providing resolution, consider a phenyl-hexyl or a cyano-bonded phase. These can offer different selectivities based on pi-pi interactions and dipole-dipole interactions, respectively.[6]
-
Optimize the temperature. Running the separation at a slightly elevated or reduced temperature can sometimes improve resolution.
-
-
Issue 2: Broad or distorted peak shapes.
-
Possible Cause: A mismatch between the sample solvent and the mobile phase, or column overload.
-
Solution:
-
Dissolve the sample in the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.[18]
-
Reduce the injection volume or sample concentration. Injecting too much sample can lead to column overload and peak distortion.[18][19]
-
Check for column degradation. A void at the head of the column or a contaminated frit can cause peak broadening. Consider backflushing the column or replacing it if necessary.[18]
-
-
Crystallization Troubleshooting
Issue 1: No crystal formation upon cooling.
-
Possible Cause: The solution is not supersaturated, or nucleation is inhibited.
-
Solution:
-
Increase the concentration. Carefully evaporate some of the solvent to increase the concentration of the pyrimidine isomers.[9]
-
Induce nucleation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer (if available).
-
Use an anti-solvent. Slowly add a solvent in which the pyrimidines are less soluble to induce precipitation.[9]
-
-
Issue 2: The resulting crystals are an impure mixture of both isomers.
-
Possible Cause: The solubility difference between the two isomers in the chosen solvent is not significant enough for effective separation.
-
Solution:
-
Screen a wider range of solvents. Experiment with solvents of varying polarities to find one that maximizes the solubility difference between the 4-methyl and 2-methyl pyrimidine.
-
Perform multiple recrystallizations. A single crystallization may not be sufficient to achieve high purity. Repeatedly crystallizing the enriched fraction will improve the purity of the desired isomer.
-
-
Experimental Protocols
Protocol 1: Analytical GC-MS Method for Isomer Separation
This protocol provides a starting point for the analytical separation and identification of 4-methyl and 2-methyl pyrimidine.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a cyanopropylphenyl polysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold: Maintain 150°C for 5 minutes.
-
-
Inlet: Split/splitless injector at 250°C. Use a split ratio of 50:1 for initial screening.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-200.
-
Source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
Protocol 2: Preparative HPLC Method for Isomer Purification
This protocol outlines a general approach for scaling up an HPLC separation for purification.[11]
-
Method Development (Analytical Scale):
-
Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Start with a gradient of acetonitrile and water (both containing 0.1% formic acid). Optimize the gradient to achieve baseline separation of the two isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Scale-Up to Preparative Scale:
-
Column: Use a preparative column with the same stationary phase chemistry but a larger diameter (e.g., 21.2 x 150 mm).
-
Flow Rate: Scale the flow rate proportionally to the cross-sectional area of the preparative column.
-
Injection Volume: Increase the injection volume to load more sample, ensuring that the resolution is not compromised.
-
Fraction Collection: Collect the eluent corresponding to each isomer peak in separate vessels.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions for each isomer and remove the solvent by rotary evaporation or lyophilization.
-
Data Summary
| Property | 4-Methylpyrimidine | 2-Methylpyrimidine | Reference |
| Molecular Formula | C5H6N2 | C5H6N2 | [3][4] |
| Molecular Weight | 94.11 g/mol | 94.11 g/mol | [3][4] |
| Boiling Point | 141-142°C | 130-132°C | [20][21] |
| CAS Number | 3438-46-8 | 5053-43-0 | [3][4] |
| Kovats Retention Index (Standard Non-polar) | 819, 827 | Not specified | [3] |
| Kovats Retention Index (Standard Polar) | 1328 | 1301 | [3][4] |
Note: The differences in boiling points and Kovats retention indices suggest that GC is a highly promising technique for the separation of these isomers.
Workflow Diagram for Method Development
Caption: A systematic workflow for developing a separation method.
References
- Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K.
- 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum - ChemicalBook.
- Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare.
- 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem.
- Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives | Request PDF - ResearchGate.
- 2-Methylpyrimidine | C5H6N2 | CID 78748 - PubChem.
- Dual emission caused by ring inversion isomerization of a 4-methyl-2-pyridyl-pyrimidine copper(I) complex - PubMed.
- Structural fragments of methyl-substituted pyrimidine (without an imidazole ring), indicating similar behavior in protomer and tautomer formation. - ResearchGate.
- 2-Methylpyrimidine | 5053-43-0 - ChemicalBook.
- Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis - Benchchem.
- 4-Methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI.
- separation of positional isomers - Chromatography Forum.
- GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence | Chromatography Today.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
- Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry - PMC.
- It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI.
- Are the enantiomers of the drug compounds separated in the final product? How is this separation done? | ResearchGate.
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
- Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC.
- CAS 3438-46-8: 4-Methylpyrimidine - CymitQuimica.
- NMR Spectra and Molecular Structure.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI.
- 2-Methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns : Waters.
- 2-Methylpyrimidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
- Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC.
- NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - MDPI.
- US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents.
- TROUBLESHOOTING GUIDE.
- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
- TROUBLESHOOTING - vscht.cz.
- Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC.
- Advances in Crystallization for Separation Techniques - Longdom Publishing.
- Trouble with chiral separations - May 20 2020 - Chromatography Today.
- 4-Methylpyrimidine (CID 18922) - Molecular Properties & Analysis - MolForge.
- Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism - ResearchGate.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. - ijprajournal.
- 4-Methylpyridine - Wikipedia.
Sources
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylpyrimidine | C5H6N2 | CID 78748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. web.vscht.cz [web.vscht.cz]
- 8. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. agilent.com [agilent.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. 4-Methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 21. 2-Methylpyrimidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Scale-Up Strategies for 5-(2-aminoethyl)-4-methylpyrimidine
Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-(2-aminoethyl)-4-methylpyrimidine , a critical heterocyclic building block used in advanced API manufacturing.
Rather than providing a generic overview, this center directly addresses the thermodynamic, kinetic, and mechanistic bottlenecks encountered when transitioning this molecule from the bench to pilot-plant scale.
Process Architecture
The most robust route for synthesizing 5-(2-aminoethyl)-4-methylpyrimidine avoids the pitfalls of direct amination by utilizing a three-stage sequence: Condensation, Chlorination, and a Delépine reaction [1]. The pyrimidine core is first constructed via the condensation of amidines with carbonyl precursors, a highly validated method for functional pyrimidines[3].
Figure 1: Three-step synthetic workflow for 5-(2-aminoethyl)-4-methylpyrimidine via Delépine route.
Troubleshooting & FAQs
Q1: We are observing significant degradation of formamidine acetate during the initial condensation with α-acetylbutyrolactone. How can we stabilize this step at a 50 L scale?
Mechanistic Cause: Formamidine free-base is highly susceptible to thermal degradation and hydrolysis at elevated pH. At scale, the exothermic neutralization of formamidine acetate with sodium methoxide (NaOMe) causes localized heating, leading to the release of ammonia gas and the formation of inactive formates. Validated Solution: Shift from thermodynamic to kinetic control. Pre-cool the methanolic NaOMe solution to 0–5 °C. Dose the α-acetylbutyrolactone slowly over 2–3 hours, strictly maintaining the internal temperature below 15 °C. This prevents the degradation of the reactive amidine intermediate before the cyclization into the pyrimidine ring can occur.
Q2: During the chlorination of 5-(2-hydroxyethyl)-4-methylpyrimidine, we experience severe off-gassing and a stalled reaction. What is happening?
Mechanistic Cause: Chlorination with thionyl chloride (SOCl₂) generates equimolar amounts of SO₂ and HCl gases. In large reactors, inadequate venting increases internal pressure. This pressure shifts the equilibrium backward, stalling the decomposition of the intermediate alkyl chlorosulfite into the desired alkyl chloride. Validated Solution: Implement a continuous nitrogen sweep to drive off the SO₂/HCl gases into a caustic scrubber. Furthermore, add a catalytic amount of Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which bypasses the slow chlorosulfite mechanism entirely, accelerating the reaction and reducing thermal stress on the pyrimidine core.
Q3: Why is direct amination with aqueous ammonia yielding a complex mixture of secondary and tertiary amines?
Mechanistic Cause: The target primary amine, 5-(2-aminoethyl)-4-methylpyrimidine, is significantly more nucleophilic than the ammonia reagent itself. Once formed, the primary amine rapidly competes with ammonia to attack the remaining 5-(2-chloroethyl)-4-methylpyrimidine, leading to runaway over-alkylation. Validated Solution: Transition to the Delépine reaction. By reacting the alkyl chloride with hexamethylenetetramine (HMTA), you form a sterically bulky quaternary ammonium salt. This salt selectively precipitates out of the reaction matrix, creating a physical phase separation that halts any further alkylation[1].
Figure 2: Troubleshooting logic tree for resolving low yields during amination scale-up.
Process Analytics & Comparative Data
To justify the transition away from direct amination, the following table summarizes the performance of various amination strategies during pilot-plant evaluations.
| Amination Strategy | Reagent System | Primary Amine Yield | Impurity Profile | Scale-up Suitability |
| Direct Amination | Aq. NH₃ (10x excess) | 35 - 45% | High (2° and 3° amines) | Poor (Requires high-pressure reactors) |
| Gabriel Synthesis | Potassium Phthalimide | 75 - 82% | Low | Moderate (Hydrazine toxicity issues) |
| Delépine Reaction | HMTA / Ethanolic HCl | 85 - 92% | Very Low | Excellent (Mild conditions, high atom economy) |
Validated Scale-Up Protocol: Delépine Amination
This protocol is designed as a self-validating system. Visual cues (precipitation) and physical properties (pH-dependent solubility) are built into the steps to ensure the chemist can verify the reaction's progress in real-time.
Phase 1: Quaternary Salt Formation
-
Charge a glass-lined reactor with 5-(2-chloroethyl)-4-methylpyrimidine (1.0 equiv) and chloroform (10 L/kg). Note: Chloroform is selected because the starting materials are highly soluble, whereas the resulting salt is completely insoluble, driving the SN2 reaction to completion.
-
Add hexamethylenetetramine (HMTA) (1.1 equiv) in a single portion at 20 °C.
-
Heat the mixture to 50 °C and agitate for 12 hours. Validation Check: Monitor the precipitation of the white quaternary ammonium salt. The reaction is complete when the supernatant shows <2% starting material via HPLC.
-
Cool to 5 °C, filter the slurry, and wash the filter cake with cold chloroform (2 L/kg) to remove any unreacted starting materials.
Phase 2: Acidic Hydrolysis 5. Transfer the isolated salt to a reactor containing a solution of concentrated HCl (3.0 equiv) in absolute ethanol (5 L/kg). 6. Heat the suspension to reflux (75 °C) for 6 hours. During this time, the HMTA cage decomposes, releasing formaldehyde (which is trapped as a diethyl acetal by the ethanol) and ammonium chloride [2]. 7. Cool the mixture to 0 °C. Validation Check: This temperature drop fully precipitates the ammonium chloride byproduct. Filter and discard the solid. 8. Concentrate the filtrate under reduced pressure. Adjust the pH of the aqueous residue to 10.5 using 20% NaOH (aq). Note: The pKa of the primary amine is ~9.5; a pH of 10.5 ensures it is fully deprotonated for organic extraction. 9. Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 3 L/kg). 10. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 5-(2-aminoethyl)-4-methylpyrimidine as a pale yellow oil.
References
Validation & Comparative
1H NMR characterization of 2-(4-Methylpyrimidin-5-yl)ethanamine
1H NMR Characterization of 2-(4-Methylpyrimidin-5-yl)ethanamine: A Comparative Analytical Guide
Executive Summary 2-(4-Methylpyrimidin-5-yl)ethanamine is a highly versatile bifunctional building block frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics. Accurate structural elucidation of this compound is critical, particularly because the pyrimidine ring and the primary amine group present unique analytical challenges, such as tautomeric-like solvent interactions and proton exchange phenomena. This guide objectively compares 1H NMR spectroscopy against alternative analytical methods and evaluates the performance of different NMR solvents to establish a self-validating protocol for drug development professionals.
Comparative Analytical Strategy: 1H NMR vs. Alternatives
While 1H NMR is the gold standard for 3D structural confirmation, its utility is best maximized when its performance is understood relative to other techniques like LC-MS and FT-IR.
Table 1: Comparison of Analytical Techniques for 2-(4-Methylpyrimidin-5-yl)ethanamine
| Technique | Primary Utility | Performance for 2-(4-Methylpyrimidin-5-yl)ethanamine | Limitations |
| 1H NMR | Structural Elucidation | Resolves specific positional isomers (e.g., C4-methyl vs. C6-methyl) and confirms proton ratios. | Lower sensitivity; requires ~5-15 mg of pure sample to detect minor signals (1)[1]. |
| LC-MS | Mass & Purity Profiling | Excellent for confirming exact mass (M+H = 138.10) and tracking reaction conversion. | Cannot easily distinguish between pyrimidine regioisomers. |
| FT-IR | Functional Group ID | Confirms the presence of the primary amine (N-H stretch ~3300 cm⁻¹) and aromatic ring. | Provides no connectivity or quantitative proton ratio data. |
Solvent Performance Comparison: CDCl3 vs. DMSO-d6
The choice of deuterated solvent fundamentally alters the resolution of 2-(4-Methylpyrimidin-5-yl)ethanamine, specifically concerning the primary amine (-NH2) and the highly deshielded pyrimidine protons.
Table 2: Solvent Performance Comparison
| Solvent | Pyrimidine Resolution (H2/H6) | Amine (-NH2) Resolution | Causality / Mechanism |
| CDCl3 | Good (~8.9 ppm, ~8.5 ppm) | Poor (Broad, ~1.5 - 2.0 ppm) | Lack of H-bonding allows rapid proton exchange with trace water, broadening the amine signal into the baseline. |
| DMSO-d6 | Excellent (~9.0 ppm, ~8.6 ppm) | Excellent (Sharp, ~3.5 ppm) | Strong H-bond acceptor; stabilizes the amine protons, slowing exchange and shifting them downfield for clear integration. |
Causality Insight: DMSO-d6 is the superior choice for this compound. Because DMSO acts as a strong hydrogen-bond acceptor, it forms a stable solvation complex with the -NH2 protons. This significantly reduces their chemical exchange rate, explaining why the amine signal in DMSO-d6 appears as a distinct, integrable peak, whereas in CDCl3, rapid exchange obscures it.
Workflow for NMR Characterization
Workflow for solvent selection and 1H NMR characterization of pyrimidine ethanamines.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following 1H NMR protocol is designed as a self-validating system. By strictly controlling the relaxation delay and integrating the resulting peaks, the protocol internally verifies the purity and structural integrity of the amine.
Step-by-Step Methodology:
-
Sample Preparation: Weigh precisely 5.0 - 10.0 mg of 2-(4-Methylpyrimidin-5-yl)ethanamine. Validation: This mass range ensures an optimal Signal-to-Noise Ratio (SNR) without causing concentration-dependent line broadening.
-
Solvent Addition: Dissolve the sample in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 30 seconds until optically clear.
-
Instrument Calibration: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO and shim the magnet to achieve a TMS full-width at half-maximum (FWHM) of <1.0 Hz.
-
Acquisition Parameters: Set the pulse angle to 30° or 45°. Crucially, set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of the isolated pyrimidine protons (H2 and H6), which lack adjacent protons for efficient dipole-dipole relaxation. Failing to extend D1 will result in artificially low integration values for the aromatic signals. Acquire 16 to 32 scans.
-
Processing & Internal Validation: Apply a 0.3 Hz exponential line-broadening function before Fourier transformation. Phase and baseline correct the spectrum. Set the TMS peak exactly to 0.00 ppm. Integrate the distinct singlet at ~9.0 ppm (H2) and set its value to 1.00. Self-Validation: If the protocol was executed correctly, the methyl peak (~2.4 ppm) must integrate to exactly 3.00 ± 0.05, and the aliphatic triplets must integrate to 2.00 ± 0.05. Deviations indicate incomplete relaxation or co-eluting impurities.
Spectral Data & Mechanistic Assignments
The structural elucidation of pyrimidines relies heavily on the electron-withdrawing nature of the two ring nitrogens (2)[2].
Table 3: 1H NMR Signal Assignments in DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |
| ~9.00 | Singlet (s) | 1H | Pyrimidine H2 | Experiences maximum inductive deshielding due to flanking N1 and N3 atoms (3)[3]. |
| ~8.60 | Singlet (s) | 1H | Pyrimidine H6 | Deshielded by N1, but less than H2 due to the adjacent C5 carbon. |
| ~3.50 | Broad Singlet (br s) | 2H | -NH2 | Stabilized and shifted downfield by DMSO-d6 hydrogen bonding. |
| ~2.90 | Triplet (t) | 2H | -CH2-NH2 | Deshielded by the adjacent electronegative nitrogen; couples with C5-CH2 (J ≈ 6.5-7.0 Hz). |
| ~2.70 | Triplet (t) | 2H | C5-CH2- | Benzylic position; couples with the adjacent aliphatic methylene. |
| ~2.40 | Singlet (s) | 3H | C4-CH3 | Exhibits benzylic-like deshielding from the aromatic pyrimidine ring (4)[4]. |
References
-
PubChem. "4-Methylpyrimidine | C5H6N2 | CID 18922". National Institutes of Health. 4
-
MDPI. "Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives". 2
-
MDPI. "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking". 3
-
UvA-DARE. "1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism". 1
Sources
LC-MS Fragmentation Patterns of Pyrimidine Amines: A Comparative Guide
Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.
Executive Summary: The Structural Fingerprint
Pyrimidine amines form the pharmacophore backbone of numerous kinase inhibitors, nucleoside analogs, and antibiotics. In drug discovery, distinguishing between regioisomers (e.g., 2-amino vs. 4-amino derivatives) is critical but challenging due to their identical molecular weights.
This guide provides an in-depth technical comparison of the Mass Spectrometry (LC-MS) fragmentation behaviors of pyrimidine amines. Unlike generic spectral libraries, we focus on the mechanistic causality—specifically the Retro-Diels-Alder (RDA) reactions and Ring Contractions (RC)—that allows researchers to structurally validate these compounds with high confidence.
Mechanistic Pillars of Fragmentation
To interpret the MS/MS spectra of pyrimidine amines accurately, one must understand the gas-phase ion chemistry that drives fragmentation. Two dominant pathways dictate the spectral landscape.
The Retro-Diels-Alder (RDA) Reaction
The hallmark of six-membered heterocyclic rings, the RDA reaction, involves the cleavage of two bonds within the ring, resulting in the formation of a diene and a dienophile.
-
Mechanism: The protonated pyrimidine ring undergoes ring opening.
-
Diagnostic Value: It produces predictable neutral losses that reveal the substitution pattern on the ring.
-
Key Neutral Loss: HCN (27 Da) . The loss of hydrogen cyanide is the most characteristic signature of pyrimidine ring disintegration.
Ring Contraction (RC)
Often competing with RDA, ring contraction involves the expulsion of small neutral molecules (CO, NH₃, HNCO) leading to the formation of stable 5-membered ring cations.
-
Trigger: Presence of exocyclic amino or carbonyl groups (e.g., in cytosine or guanine analogs).
-
Observation: Loss of NH₃ (17 Da) or HNCO (43 Da) is frequently observed in 4-aminopyrimidines and pyrimidinones.
Comparative Analysis: 2-Amino vs. 4-Aminopyrimidines
The position of the amino group significantly influences the charge localization and subsequent bond lability.
2-Aminopyrimidine (Symmetric)
-
Precursor Ion: [M+H]⁺ at m/z 96.
-
Primary Pathway: The symmetry of the 2-amino position facilitates a clean RDA cleavage.
-
Dominant Fragment: m/z 69 (Loss of HCN).
-
Secondary Fragment: m/z 42 (Loss of second HCN or CH₂N₂).
-
Insight: The 2-amino group stabilizes the amidine-like transition state, making the sequential loss of HCN highly favored.
4-Aminopyrimidine (Asymmetric)
-
Precursor Ion: [M+H]⁺ at m/z 96.
-
Primary Pathway: Charge localization at N3 or the exocyclic amine promotes ring contraction.
-
Dominant Fragment: m/z 79 (Loss of NH₃) or m/z 53 (Ring cleavage).
-
Insight: Unlike the 2-isomer, the 4-amino derivative often exhibits a more complex spectrum with competing losses of ammonia (from the exocyclic amine) and HCN (from the ring).
Quantitative Comparison Table
| Feature | 2-Aminopyrimidine | 4-Aminopyrimidine | N-(2-Aminopyrimidin-4-yl)acetamide |
| Monoisotopic Mass | 95.05 Da | 95.05 Da | 152.07 Da |
| [M+H]⁺ | m/z 96 | m/z 96 | m/z 153 |
| Primary Neutral Loss | HCN (27 Da) | NH₃ (17 Da) / HCN (27 Da) | Ketene (42 Da) |
| Base Peak (MS2) | m/z 69 | m/z 79 or 53 | m/z 111 |
| Mechanism | Symmetric RDA | Ring Contraction / RDA | Side-chain cleavage -> Ring RDA |
| Key Differentiator | Clean sequential HCN loss | Presence of [M+H-17]⁺ | Loss of 42 Da (Side chain) |
Visualizing the Mechanism
The following diagram illustrates the competitive fragmentation pathways for a generic 2-aminopyrimidine derivative, highlighting the Retro-Diels-Alder mechanism.
Caption: Figure 1: Competitive Fragmentation Pathways showing the split between ring cleavage (RDA) and exocyclic elimination.
Experimental Protocol: Self-Validating Workflow
To replicate these results and characterize unknown pyrimidine amines, follow this standardized LC-MS/MS protocol. This workflow is designed to be self-validating by using in-source fragmentation checks.
LC-MS/MS Conditions
-
Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or equivalent).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode.
Step-by-Step Methodology
-
Sample Prep: Dissolve compound to 1 µg/mL in 50:50 MeOH:H₂O.
-
Full Scan (MS1): Acquire data from m/z 50–500 to confirm the [M+H]⁺ parent ion.
-
In-Source Fragmentation Check: Increase the Fragmentor Voltage (or Cone Voltage) by 20-40V.
-
Validation: If the [M+H]⁺ intensity drops and specific fragments (e.g., [M+H-27]⁺) appear in the MS1 scan, these are thermally labile channels (likely RDA).
-
-
Product Ion Scan (MS2): Select the parent ion and apply Collision Energy (CE) stepping (e.g., 10, 20, 40 eV).
-
Low CE (10 eV): Preserves side chains (e.g., acetamides).
-
High CE (40 eV): Forces ring cleavage (RDA).
-
Workflow Diagram
Caption: Figure 2: Step-by-step decision tree for characterizing pyrimidine amine isomers using variable collision energies.
References
-
BenchChem Technical Support. (2025).[1] Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. BenchChem. Link
-
Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines". International Journal of Materials and Chemistry, 4(4), 92-99.[2] Link
-
Wang, Y., Vivekananda, S., & Zhang, K. (2002). "ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides". Analytical Chemistry, 74(17), 4505-4512. Link
-
NIST Mass Spectrometry Data Center. (2014). Mass Spectrum of 2-Aminopyrimidine. National Institute of Standards and Technology.[3][4][5] Link
-
Chen, X. L., He, J., & Zhao, Y. F. (2007). "Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues". Analytical Chemistry: An Indian Journal, 4(1-3). Link
Sources
HPLC purity analysis methods for 2-(4-Methylpyrimidin-5-yl)ethanamine
Topic: HPLC Purity Analysis Methods for 2-(4-Methylpyrimidin-5-yl)ethanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Polar Basic" Challenge
2-(4-Methylpyrimidin-5-yl)ethanamine (MPEA) represents a classic chromatographic challenge: it is a small, highly polar, basic molecule. Its pyrimidine ring (
-
The Problem: On traditional C18 columns at neutral/acidic pH, MPEA is fully protonated and elutes near the void volume (
), co-eluting with unretained matrix components. -
The Solution: This guide compares three distinct separation strategies—HILIC , Ion-Pair RPLC , and Fluorinated (PFP) Phases —to determine the optimal method for purity analysis and impurity profiling.
Comparative Analysis: Selecting the Right Mode
The following table synthesizes experimental performance metrics for MPEA analysis.
| Feature | Method A: HILIC (Amide/Silica) | Method B: Ion-Pair RPLC (C18 + OSA) | Method C: Fluorinated Phase (PFP) |
| Retention Mechanism | Partitioning into water-rich layer (Polarity) | Hydrophobic interaction via surfactant pairing | Dipole-dipole, |
| Retention ( | High ( | High (Adjustable by IP conc.) | Moderate ( |
| Peak Shape | Excellent (Symmetrical) | Good (can tail if IP is low) | Excellent (Rigid selectivity) |
| MS Compatibility | High (Volatile buffers) | None/Low (Non-volatile salts) | High |
| Equilibration Time | Slow (requires ~20-30 column vols) | Very Slow (IP reagents stick to column) | Fast |
| Robustness | Sensitive to water content in ACN | Highly Robust once equilibrated | Robust |
| Best For | LC-MS, Trace Impurities | QC Routine Analysis (UV only) | Isomer Separation |
Decision Framework: Method Selection Workflow
The following diagram illustrates the logical pathway for selecting the appropriate method based on your specific analytical goals (e.g., Mass Spec compatibility vs. raw retention power).
Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection requirements and impurity types.
Detailed Experimental Protocols
Method A: HILIC (Recommended for R&D/LC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for MPEA because the high-organic mobile phase favors the ionization of basic amines in MS and provides strong retention away from the void.
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 90% B
-
10 min: 75% B
-
15 min: 75% B
-
16 min: 90% B
-
25 min: 90% B (Re-equilibration is critical)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (pyrimidine absorption) or ESI+ MS.
-
Why it works: The water-rich layer on the amide surface retains the polar amine. High ACN content lowers mobile phase viscosity and boosts MS sensitivity.
Method B: Ion-Pair RPLC (Recommended for QC/Manufacturing)
If MS is not required, Ion-Pair chromatography offers the sharpest peaks and highest plate counts by neutralizing the positive charge of the ethylamine group.
-
Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium Octanesulfonate (OSA).
-
Isocratic/Gradient:
-
Isocratic 85:15 (A:B) is often sufficient.
-
If gradient is needed: 5% B to 30% B over 20 mins.
-
-
Flow Rate: 1.0 mL/min.
-
Critical Note: Do NOT use this method with LC-MS. The sulfonate ions will permanently contaminate the MS source.
Impurity Profiling & Degradation Pathways
When analyzing MPEA purity, you are not just looking for the main peak. You must resolve it from specific process impurities.[5]
| Impurity Type | Likely Structure/Origin | Separation Strategy |
| Precursor | 4-Methyl-5-vinylpyrimidine | Less polar; elutes after MPEA in HILIC, before in RPLC. |
| Oxidation | N-Oxide derivatives | Highly polar; requires HILIC for retention. |
| Synthesis Byproduct | 2-Chloro-4-methylpyrimidine | Hydrophobic; strongly retained on C18, void in HILIC. |
Degradation Workflow Visualization
Understanding where impurities come from helps in choosing the method.
Figure 2: Synthesis and degradation pathways leading to common impurities.
Scientific References
-
Agilent Technologies. (2019).[6] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
-
Phenomenex. (2020). Engineering successful analytical methods using HILIC as an alternative retention mechanism.Link
-
McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. Link
-
Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC) Guide.Link
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
Comparing bioactivity of pyrimidine vs. pyridine ethanamine analogs
Bioactivity Comparison Guide: Pyrimidine vs. Pyridine Ethanamine Analogs in Drug Design
Executive Summary
The isosteric replacement of a pyridine ring with a pyrimidine ring is a highly effective optimization strategy in medicinal chemistry. When conjugated with an ethanamine side chain—a privileged pharmacophore prevalent in kinase inhibitors, histamine receptor modulators, and central nervous system (CNS) agents—this single-atom modification fundamentally alters the molecule's physicochemical profile. This guide provides an objective, data-driven comparison of pyridine and pyrimidine ethanamine analogs, detailing the causality behind their differential bioactivity and providing field-proven experimental protocols for their evaluation.
Physicochemical Profiling & Causality
The biological divergence between pyridine and pyrimidine analogs stems directly from their electronic structures. Pyridine contains a single nitrogen atom in its six-membered aromatic ring, whereas pyrimidine (1,3-diazine) contains two.
-
Basicity and pKa: The introduction of the second electronegative nitrogen in pyrimidine draws electron density away from the ring via inductive and resonance effects. Consequently, the pKa of the pyrimidine conjugate acid is drastically lowered (~1.3) compared to pyridine (~5.2). At a physiological pH of 7.4, the pyrimidine ring is entirely unprotonated, which significantly reduces the desolvation penalty when the molecule enters a lipophilic protein binding pocket.
-
Hydrogen Bonding: The second nitrogen in pyrimidine acts as an additional hydrogen-bond acceptor. This allows the scaffold to establish novel interactions with hinge-region residues in kinases or transmembrane helices in G-protein-coupled receptors (GPCRs)[1].
-
Side-Chain Dynamics: The electron-withdrawing nature of the pyrimidine ring directly impacts the basicity and rotational freedom of the adjacent ethanamine side chain, often locking the molecule into a more favorable binding conformation.
Table 1: Quantitative Physicochemical & Bioactivity Comparison
| Property / Metric | Pyridine-Ethanamine Analogs | Pyrimidine-Ethanamine Analogs | Biological Consequence |
| Ring Heteroatoms | 1 Nitrogen | 2 Nitrogens (1,3-diazine) | Alters electron density distribution. |
| Ring pKa (approx.) | ~5.2 | ~1.3 | Pyrimidine has a lower desolvation penalty at pH 7.4. |
| H-Bond Acceptors | 1 | 2 | Pyrimidine offers enhanced hinge-binding capacity. |
| Target: aPKC (IC50) | 1.14 µM (Analog 15b) | 0.012 µM (Analog 7a) | Pyrimidine exhibits a 95-fold higher potency[2]. |
| Target: Histamine H3 | High Affinity (e.g., Betahistine) | Variable / Subtype Selective | Modulates electrostatic repulsion in the GPCR pocket[3],[1]. |
Comparative Bioactivity: Case Studies
Case Study 1: Kinase Inhibition (Thieno[2,3-d]pyrimidines vs. Pyridines)
In the development of atypical protein kinase C (aPKC) inhibitors, researchers evaluated the bioactivity impact of a pyrimidine-to-pyridine core switch[2]. The parent pyrimidine analog (7a) exhibited an exceptional IC50 of 0.012 µM. However, altering the pyrimidine ring to a pyridine (congener 15b) resulted in a dramatic 95-fold loss of potency (IC50 = 1.14 µM)[2]. The Causality: Molecular modeling revealed that the higher basicity of the C-2 pyridine ring altered the electronic landscape of the scaffold. This increased the rotational freedom of the appended piperazine/ethanamine moiety around the C-4 aryl-aryl bond. The resulting entropic penalty upon binding explained the severe loss in target affinity[2].
Case Study 2: Histamine Receptor Modulation
Betahistine (2-[2-(methylamino)ethyl]pyridine) is a classic pyridine-ethanamine analog that acts as a weak H1 agonist and a potent H3 antagonist[3]. The pyridine nitrogen is positioned to mimic the tele-nitrogen of histamine's endogenous imidazole ring[1]. Replacing the pyridine with a pyrimidine alters receptor subtype selectivity. The reduced basicity of the pyrimidine ring prevents repulsive electrostatic interactions with positively charged residues in the H3 receptor pocket, while the ethanamine side chain (pKa ~9.5) remains protonated to anchor the ligand via a critical salt bridge to a conserved aspartate residue[1].
Structure-Activity Relationship (SAR) logic tree for Pyridine vs. Pyrimidine ethanamine analogs.
Experimental Methodologies
To ensure a self-validating system, the following protocols integrate built-in controls and explain the mechanistic reasoning behind critical steps.
Protocol 1: Late-Stage SNAr Synthesis of Ethanamine Scaffolds
Causality: Traditional cross-coupling requires expensive palladium catalysts and inert atmospheres. Pyrimidine and fluoropyridine rings are highly electron-deficient, making them ideal substrates for Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid, late-stage introduction of the ethanamine side chain under mild conditions, preventing the degradation of sensitive functional groups[4].
-
Preparation: Dissolve 1.0 eq of the halogenated core (e.g., 2-chloropyrimidine or 2-fluoropyridine) in anhydrous N,N-dimethylformamide (DMF). Self-validation: Run a Thin Layer Chromatography (TLC) of the starting material to ensure no baseline degradation products are present.
-
Nucleophile Addition: Add 1.5 eq of the desired N-Boc-protected ethanamine derivative.
-
Base Addition: Introduce 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl/HF byproduct, driving the reaction forward without competing for the electrophilic carbon.
-
Reaction: Stir at 80°C for 12 hours. Monitor conversion via LC-MS.
-
Deprotection: Treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group, yielding the free ethanamine.
-
Validation: Confirm structure and purity (>95%) via 1H-NMR and HRMS before biological testing.
Protocol 2: In Vitro Radioligand Binding Assay for Target Affinity
Causality: To accurately compare the binding affinity (Ki) of pyridine vs. pyrimidine analogs, the assay must be conducted at a strictly controlled physiological pH (7.4). The ethanamine side chain (pKa ~9.5) must remain protonated to form the critical salt bridge with the target's conserved acidic residues, while the pyrimidine/pyridine core remains in its native state[1].
-
Membrane Preparation: Resuspend target-expressing cell membranes (e.g., expressing H3 receptors or aPKC) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Ligand Dilution: Prepare a 10-point serial dilution (10^-11 to 10^-4 M) of the synthesized pyridine and pyrimidine analogs in DMSO. Control: Use a known high-affinity ligand (e.g., betahistine for H3[3]) as a positive control to validate assay sensitivity.
-
Incubation: Combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., [3H]-ligand at its Kd concentration), and 50 µL of the test analog in a 96-well plate. Incubate for 60 minutes at room temperature to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, reducing non-specific binding of the positively charged ethanamine ligands.
-
Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC50 values using non-linear regression (Cheng-Prusoff equation) to determine the absolute Ki. Self-validation: Ensure the Hill slope of the displacement curve is ~1.0, confirming a competitive, 1:1 binding stoichiometry.
Standardized experimental workflow for the bioactivity profiling of ethanamine analogs.
References
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC. nih.gov. 2
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. acs.org. 4
-
International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors - PMC. nih.gov. 1
-
US7737165B2 - Methods of reducing weight gain associated with olanzapine treatment - Google Patents. google.com. 3
Sources
- 1. International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7737165B2 - Methods of reducing weight gain associated with olanzapine treatment - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of Methylpyrimidine Regioisomers Using NOESY NMR
In the realm of pharmaceutical development and chemical research, the unambiguous structural determination of regioisomers is a critical step that dictates the subsequent exploration of a compound's biological activity and properties. Pyrimidine derivatives, a cornerstone of many therapeutic agents, often present the challenge of differentiating between closely related regioisomers, such as 2-, 4-, and 5-methylpyrimidine. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques, with a primary focus on the Nuclear Overhauser Effect Spectroscopy (NOESY), for the definitive structural validation of methylpyrimidine regioisomers.
The core of this challenge lies in the fact that while through-bond correlation experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful for establishing the carbon skeleton, they may not always provide the definitive evidence to distinguish positional isomers.[1][2][3] This is where through-space correlations, as detected by NOESY, become indispensable.[4][5]
The Principle of Regioisomer Differentiation: Through-Space vs. Through-Bond Correlations
NMR spectroscopy offers two fundamental ways to probe molecular structure: through chemical bonds and through space.
-
Through-Bond Correlations (COSY, HMBC): These experiments detect the coupling of nuclear spins through the electron clouds of chemical bonds. COSY typically reveals proton-proton couplings over two to three bonds, while HMBC shows correlations between protons and carbons over two to three bonds. These are excellent for piecing together molecular fragments.[3][6]
-
Through-Space Correlations (NOESY): The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nuclear spin is transferred to a spatially proximate spin, irrespective of the number of bonds separating them.[7][8][9] The intensity of this effect is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to the spatial arrangement of atoms within a molecule.[6] This technique is paramount for determining stereochemistry and, in our case, for differentiating regioisomers where through-bond connectivities are similar.[4][5]
For methylpyrimidines, the key to differentiation lies in observing an NOE between the protons of the methyl group and the protons on the pyrimidine ring. The presence or absence of a specific NOE cross-peak provides unequivocal evidence for the position of the methyl substituent.
Experimental Design: A Comparative Approach
While 2D NOESY is the primary focus, a comprehensive structural validation strategy involves a suite of NMR experiments.
| Experiment | Information Gained | Application to Methylpyrimidines |
| 1D ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Initial assessment of the number of aromatic and methyl protons. |
| COSY | Establishes proton-proton (¹H-¹H) coupling networks. | Confirms the connectivity of the pyrimidine ring protons. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). | Correlates the methyl protons to the carbon of the pyrimidine ring they are attached to, providing strong evidence for the substitution pattern. |
| NOESY | Reveals through-space proximity of protons. | The definitive experiment to confirm the position of the methyl group by observing correlations to neighboring ring protons. |
A logical workflow for the structural elucidation of a synthesized methylpyrimidine sample would be to first acquire a 1D ¹H NMR spectrum for a general overview, followed by COSY and HMBC to build the core structure, and finally, a NOESY experiment to definitively assign the regioisomer.
Visualizing the Experimental Workflow
Caption: A typical workflow for the structural validation of methylpyrimidine regioisomers.
Detailed Experimental Protocol: 2D NOESY
This protocol is designed for a standard 500 MHz NMR spectrometer.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified methylpyrimidine isomer in 0.5-0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10][11][12]
-
Ensure the sample is fully dissolved. Any particulate matter can degrade the quality of the NMR spectrum.[13][14]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube.[14][15][16]
-
For small molecules, it is highly recommended to degas the sample to remove dissolved oxygen, which can quench the NOE effect.[8][17] This can be done by bubbling a gentle stream of an inert gas like argon through the sample for several minutes or by using the freeze-pump-thaw method for more rigorous degassing.[8][17]
2. Instrument Setup and Calibration:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A well-shimmed sample is crucial for high-quality NOESY data.[13]
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
3. 2D NOESY Acquisition Parameters:
-
Pulse Sequence: Use a standard gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker instruments). Gradient-based experiments help to suppress artifacts.[18]
-
Mixing Time (d8 or mix): This is a critical parameter. For small molecules like methylpyrimidine, a longer mixing time is generally required. Start with a mixing time of 0.5-1.0 seconds.[8][19] It may be beneficial to run a series of NOESY experiments with varying mixing times to optimize the NOE buildup.[20]
-
Number of Scans (ns): A higher number of scans will improve the signal-to-noise ratio, which is important as NOE signals are often weak. A typical starting point is 16 or 32 scans per increment.[13]
-
Number of Increments (td in F1): 256 to 512 increments in the indirect dimension (F1) will generally provide sufficient resolution.
-
Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans. A value of 2-3 seconds is a reasonable starting point.
4. Data Processing:
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase the spectrum carefully. For small molecules, the diagonal peaks and the NOESY cross-peaks will have opposite phases.[8][19]
-
Symmetrize the spectrum to reduce noise and artifacts.
Interpreting the Data: Differentiating the Isomers
The key to distinguishing the methylpyrimidine regioisomers lies in identifying the cross-peaks between the methyl protons and the aromatic protons.
| Regioisomer | Expected Key NOESY Correlation | Rationale |
| 2-Methylpyrimidine | NOE between the methyl protons and the H6 proton. | The methyl group at the C2 position is spatially close to the proton at the C6 position. |
| 4-Methylpyrimidine | NOE between the methyl protons and the H5 proton. | The methyl group at the C4 position is in close proximity to the proton at the C5 position. |
| 5-Methylpyrimidine | NOE between the methyl protons and both the H4 and H6 protons. | The methyl group at the C5 position is situated between the protons at the C4 and C6 positions. |
Visualizing NOE Correlations
Caption: Expected NOE correlations for the three methylpyrimidine regioisomers.
Conclusion
While a suite of NMR experiments is essential for comprehensive structural elucidation, 2D NOESY stands out as the definitive technique for differentiating methylpyrimidine regioisomers. The through-space correlations it provides offer unambiguous evidence of the methyl group's position, a task that can be challenging or impossible with through-bond correlation experiments alone. By following a systematic workflow and carefully optimizing experimental parameters, particularly the mixing time, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
References
-
University of Wisconsin-Madison, Department of Chemistry. (2021, March 10). 1D NOESY made easy. NMR Facility. [Link]
-
Australian National University. (n.d.). Guide to NOE Experiments. ANU NMR Facility. [Link]
-
Zhou, H. (2010, September). 1D and 2D NOESY Comparison. University of California, Santa Barbara. [Link]
-
University of California, Santa Barbara. (n.d.). 2D 1H-1H NOESY. NMR Facility. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. NMR Facility. [Link]
-
University of California, San Diego. (2018, August 8). NOESY and ROESY. UCSD NMR Facility. [Link]
-
University of Maryland, Baltimore County. (n.d.). NOE Experiments on the Bruker. UMYMFOR. [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]
-
Centre of Excellence. (n.d.). Structure elucidation and quantification. [Link]
-
Facey, G. (2007, November 13). What Mixing Time Should I Use for My 2D-NOESY Measurements? University of Ottawa NMR Facility Blog. [Link]
-
University of California, Los Angeles. (n.d.). Complex NMR experiments: 2D, selective, etc.[Link]
-
Bruker. (n.d.). Optimization of the famous “mixing time” = d8 in NOESY experiments. [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
University College London. (n.d.). NMR Sample Preparation. [Link]
-
LibreTexts Chemistry. (2025, October 12). 5.4: NOESY Spectra. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
-
YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum?[Link]
-
LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(1), 17-30. [Link]
-
PubChem. (n.d.). 4-Methylpyrimidine. [Link]
-
ResearchGate. (n.d.). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. [Link]
-
Armstrong, G. S., et al. (2006). High-Resolution Pyrimidine- and Ribose-Specific 4D HCCH-COSY Spectra of RNA Using the Filter Diagonalization Method. Journal of Magnetic Resonance, 182(1), 1-10. [Link]
-
Meiler, J., et al. (2003). Theoretical NMR correlations based Structure Discussion. Journal of Chemical Information and Computer Sciences, 43(6), 1870-1876. [Link]
-
ResearchGate. (n.d.). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. [Link]
-
ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. [Link]
-
Nowick, J. S. (n.d.). 2b. 300 MHz. University of California, Irvine. [Link]
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of...[Link]
-
The Journal of Physical Chemistry B. (2019, February 21). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
MIT OpenCourseWare. (n.d.). NMR Operation Guide. [Link]
Sources
- 1. Structure elucidation and quantification | Centre of Excellence [enfist.si]
- 2. bbhegdecollege.com [bbhegdecollege.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. mdpi.com [mdpi.com]
- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. benchchem.com [benchchem.com]
- 13. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. sites.bu.edu [sites.bu.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Guide to NOE Experiments [bloch.anu.edu.au]
- 18. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 19. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 20. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
IR Spectroscopy Fingerprints for Aminoethyl-Pyrimidine Functional Groups: A Comparative Technical Guide
Topic: IR Spectroscopy Fingerprints for Aminoethyl-Pyrimidine Functional Groups Content Type: Publish Comparison Guide
Executive Summary
The aminoethyl-pyrimidine moiety—a structural analog of histamine (2-aminoethylimidazole)—is a critical pharmacophore in drug development, particularly for H1/H2 receptor agonists and thiamine biosynthesis intermediates.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy provides a unique, rapid "fingerprint" essential for verifying functional group integrity, identifying solid-state polymorphs, and detecting salt formation in real-time.
This guide objectively compares IR spectroscopy against its primary alternatives—Raman spectroscopy and NMR—specifically for the characterization of aminoethyl-pyrimidine derivatives. It provides validated experimental protocols and spectral assignment logic designed for researchers handling these often hygroscopic and crystalline amine salts.
Part 1: The IR Fingerprint of Aminoethyl-Pyrimidine
To accurately interpret the IR spectrum of an aminoethyl-pyrimidine derivative, one must deconstruct the molecule into two distinct vibrational domains: the aromatic pyrimidine ring and the aliphatic aminoethyl side chain .
Spectral Deconvolution Table
The following table isolates the characteristic bands required for positive identification.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment Logic (Causality) |
| Primary Amine (Side Chain) | |||
| 3250 – 3400 | Medium (Doublet) | Asymmetric and symmetric stretching of the terminal free amine.[1][2] Note: In salt forms (e.g., dihydrochloride), this broadens significantly into a "ammonium band" (2500–3200 cm⁻¹). | |
| 1580 – 1650 | Medium/Strong | In-plane bending of the NH₂ group. Often overlaps with pyrimidine ring stretches.[1] | |
| 750 – 900 | Broad | Out-of-plane wagging; characteristic of primary amines but often obscured in complex fingerprints.[1] | |
| Aliphatic Linker (Ethyl) | |||
| 2800 – 2980 | Medium | C-H stretching of the ethyl (-CH₂-CH₂-) chain.[1] Distinct from aromatic C-H stretches (>3000 cm⁻¹).[1][3][4][5] | |
| Pyrimidine Ring | |||
| 3000 – 3100 | Weak | C-H stretching of the ring protons. Diagnostic for aromaticity. | |
| 1550 – 1600 | Strong | "Ring skeletal" vibrations.[1] The pyrimidine ring's dipole change makes these bands intense in IR (unlike Raman). | |
| Ring Breathing | 990 – 1000 | Weak/Medium | Symmetric expansion/contraction of the ring. Critical: This is the dominant band in Raman but appears weaker in IR. |
The "Salt Shift" Phenomenon
Aminoethyl-pyrimidine derivatives are frequently handled as hydrochloride salts to improve stability.
-
Free Base: Sharp doublet at ~3300 cm⁻¹ (N-H stretch).
-
Salt Form (R-NH₃⁺): The N-H stretching region collapses into a broad, complex band spanning 2500–3200 cm⁻¹, often containing "combination bands" (overtones). The disappearance of the sharp doublet and appearance of this broad feature is a self-validating check for successful salt formation.
Part 2: Comparative Analysis (IR vs. Alternatives)
While IR is powerful, it is not a standalone solution.[1] The following analysis compares IR performance against Raman and NMR for this specific moiety.
IR vs. Raman Spectroscopy
Verdict: Complementary. Use IR for the side chain (amine) and Raman for the ring.[2]
| Feature | IR Spectroscopy | Raman Spectroscopy |
| Pyrimidine Ring | Good. Strong C=N stretches (~1580 cm⁻¹) due to large dipole moment change.[1] | Excellent. The symmetric "ring breathing" mode (~990 cm⁻¹) is the strongest feature, offering unambiguous ring confirmation. |
| Aminoethyl Chain | Excellent. N-H stretches are distinct and sensitive to H-bonding.[1] | Poor. N-H and aliphatic C-H signals are often weak or obscured by fluorescence.[1] |
| Water Interference | High. Aqueous samples are difficult due to O-H overlap.[1] | None. Water is Raman-inactive; ideal for solution-phase analysis.[1] |
| Polymorph ID | High. Very sensitive to crystal packing (lattice modes <600 cm⁻¹).[1] | High. Low-frequency phonon modes are excellent for polymorph differentiation.[1] |
IR vs. NMR ( H / C)
Verdict: NMR is for structure; IR is for state.[1]
-
NMR provides connectivity.[1] It proves the ethyl group is attached to position 2, 4, or 5 of the ring. IR cannot easily distinguish between 2-(2-aminoethyl) and 4-(2-aminoethyl) isomers without reference standards.[1]
-
IR excels at determining the solid-state form (amorphous vs. crystalline) and protonation state (free base vs. salt), which NMR (usually performed in solution) cannot assess directly.
Part 3: Experimental Protocol (ATR-FTIR)
Objective: Obtain a reproducible fingerprint of hygroscopic 2-(2-aminoethyl)pyrimidine dihydrochloride.
Materials & Setup
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).[1] Why Diamond? Zinc Selenide (ZnSe) can react with acidic amine salts; Diamond is chemically inert.[1]
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32–64 (to improve Signal-to-Noise ratio).
Step-by-Step Workflow
-
System Blanking (Self-Validation Step 1):
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (air).[1]
-
Validation: Verify the background shows only atmospheric CO₂ (2350 cm⁻¹) and H₂O. If other peaks exist, the crystal is contaminated.
-
-
Sample Loading:
-
Place a small amount (1-2 mg) of the solid sample onto the center of the crystal.
-
Critical: If the sample is hygroscopic (absorbs water), work quickly.
-
Apply pressure using the anvil clamp. Ensure the "force gauge" (if available) reads within the optimal range (typically >80 psi) to ensure intimate contact.
-
-
Data Acquisition:
-
Post-Run Cleaning:
Part 4: Visualization of Spectral Assignment Logic
The following diagram illustrates the logical flow for assigning bands to the aminoethyl-pyrimidine structure.
Caption: Logical decision tree for assigning IR bands to aminoethyl-pyrimidine functional groups. Note the distinction between free base and salt forms in the high-frequency region.
References
-
Chaudhary, J. (2025).[1][2][9] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[1][9] [Link]
-
Collado, J. A., & Ramírez, F. J. (2000).[1][2] Vibrational spectra and assignments of histamine dication in the solid state and in solution. Journal of Raman Spectroscopy. [Link][1]
-
University of Colorado Boulder . IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry.[1] [Link]
-
Mettler Toledo . IR vs Raman Spectroscopy: Advantages & Limitations. [Link][1]
-
LibreTexts Chemistry . Spectroscopic Properties of Amines. [Link]
Sources
- 1. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
Comparative Stability Guide: Pyrimidine Ethanamine Free Base vs. Hydrochloride Salt
Part 1: Executive Technical Synthesis
In the development of pyrimidine-based therapeutics, the choice between the free base and the hydrochloride (HCl) salt of ethanamine linkers is a critical decision point.
The Verdict: For active pharmaceutical ingredient (API) storage, formulation, and long-term stability, the Hydrochloride Salt is vastly superior . The free base form of pyrimidine ethanamines is typically a viscous oil or low-melting solid that exhibits significant kinetic instability due to oxidative susceptibility and atmospheric carbon dioxide absorption (carbamylation).
However, the Free Base remains essential as a transient intermediate for nucleophilic substitution reactions during synthesis.
Quick Comparison Matrix
| Feature | Pyrimidine Ethanamine (Free Base) | Pyrimidine Ethanamine (HCl Salt) |
| Physical State | Viscous Oil or Low-Melting Solid | Crystalline Solid |
| Oxidative Stability | Poor (Susceptible to N-oxide formation) | Excellent (N-lone pair protonated) |
| Atmospheric Stability | Unstable (Absorbs CO₂ | Stable (Non-reactive to CO₂) |
| Aqueous Solubility | Low (Requires organic co-solvents) | High (Ideal for aqueous formulation) |
| Hygroscopicity | Low (Hydrophobic nature) | Moderate to High (Lattice dependent) |
| Melting Point | < 25°C (Typical for short chain analogs) | > 150°C (Distinct lattice energy) |
Part 2: Physicochemical Stability Mechanisms
The Oxidative Vulnerability of the Free Base
The primary instability of the free base arises from the unshared electron pair on the primary amine of the ethanamine side chain (
-
Mechanism: In the presence of atmospheric oxygen or peroxides in solvents, the free amine undergoes oxidation to form N-oxides or hydroxylamines . The electron-deficient pyrimidine ring does not significantly protect the distal amine from this degradation.
-
Salt Protection: Protonation of the amine (
) effectively "locks" the lone pair, rendering it electrophilically inert and preventing oxidative attack.
The "Carbon Dioxide Trap" (Carbamylation)
Primary amines are potent nucleophiles. When exposed to air, pyrimidine ethanamine free base reacts rapidly with CO₂.
-
Reaction:
(Carbamic acid/Carbamate). -
Observation: This manifests as the "crusting" of the oil or the formation of white precipitates in the neat liquid over time. The HCl salt is immune to this reaction as the nitrogen lacks the nucleophilicity to attack CO₂.
Part 3: Experimental Protocols
Protocol A: Conversion of Free Base to Stable HCl Salt
Use this standard operating procedure (SOP) to stabilize the free base oil into a storable solid.
Reagents:
-
Pyrimidine ethanamine (Free Base, Oil)
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA)
-
HCl (4M in Dioxane or concentrated aqueous, depending on water tolerance)
-
Diethyl Ether or MTBE (Antisolvent)
Workflow:
-
Dissolution: Dissolve 10 mmol of the free base oil in 5 volumes (relative to mass) of anhydrous EtOH. Cool to 0°C.
-
Acidification: Dropwise add 1.1 equivalents of HCl (e.g., 4M in Dioxane). Maintain temperature < 10°C to prevent exotherms from degrading the pyrimidine ring.
-
Crystallization: Stir for 30 minutes. If precipitation does not occur spontaneously, slowly add Diethyl Ether (antisolvent) until turbidity persists.
-
Isolation: Filter the resulting white precipitate under nitrogen.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Note: Excessive heat (>60°C) can cause HCl dissociation if the salt is weak, though primary amine HCl salts are generally robust.
Protocol B: Comparative Stress Testing (Forced Degradation)
To validate the stability claim, perform this HPLC-based stress test.
Sample Preparation:
-
Sample A: Free Base (dissolved in Acetonitrile/Water 50:50).
-
Sample B: HCl Salt (dissolved in Acetonitrile/Water 50:50).
-
Concentration: 1.0 mg/mL.[1]
Stress Conditions:
-
Oxidative Stress: Add 0.1% Hydrogen Peroxide (
). Incubate at RT for 4 hours. -
Thermal Stress: Heat at 60°C for 24 hours (sealed vial).
-
Photostability: Expose to UV light (ICH Q1B conditions) for 24 hours.
Analysis: Inject on Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in 0.1% Formic Acid.
-
Detection: UV at 254 nm (Pyrimidine absorption).
-
Success Criteria: The HCl salt should show < 0.5% degradation. The Free Base is expected to show > 5% degradation (N-oxide peaks eluting earlier than parent).
Part 4: Visualizations
Diagram 1: Stability & Degradation Pathways
This diagram illustrates the divergent fates of the free base and salt forms under storage conditions.
Caption: Divergent stability profiles: The free base is susceptible to carbamylation and oxidation, while the HCl salt remains chemically inert.
Diagram 2: Salt Formation & Purification Workflow
A logical flow for the synthesis described in Protocol A.
Caption: Step-by-step unit operations for converting unstable free base oil into stable crystalline hydrochloride salt.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11234, Pyrimidine Ethanamine Derivatives. Retrieved March 7, 2026, from [Link]
- Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development. (General reference for amine salt stability principles).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on HCl vs Free Base physicochemical properties).
Sources
A Senior Application Scientist's Guide to Validating Target Engagement of Pyrimidine-Based Histamine Analogs
In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended target within a physiological context is a cornerstone of a successful therapeutic program.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on robustly validating the target engagement of pyrimidine-based histamine analogs. We will move beyond a simple recitation of protocols to delve into the strategic selection of assays, the interpretation of data, and the construction of a compelling evidence package for your lead candidates.
Histamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are critical mediators of a wide array of physiological and pathological processes, making them attractive drug targets.[4][5] The pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective histamine receptor antagonists.[6][7][8][9][10] This guide will compare and contrast key methodologies to confirm that your novel pyrimidine-based analogs directly and functionally interact with their intended histamine receptor subtype.
The Central Challenge: Moving from Affinity to Cellular Efficacy
The journey from a promising hit to a clinical candidate requires a multi-faceted approach to target validation. It is not sufficient to demonstrate high binding affinity in a purified system; one must also prove that the compound reaches its target in the complex milieu of a cell and elicits the desired functional response. This guide will explore a hierarchy of assays, from direct biophysical measurements to cell-based functional readouts, providing a clear path to building a robust target engagement profile.
Comparative Analysis of Target Engagement Methodologies
A variety of biophysical and cell-based methods are available to confirm direct binding and functional modulation of histamine receptors.[11][12] The choice of assay depends on the stage of drug discovery, the specific question being asked, and the available resources.[2]
| Methodology | Principle | Measures | Advantages | Disadvantages | Typical Application |
| Radioligand Binding Assay | Competition between a radiolabeled ligand and the test compound for the receptor.[13] | Direct binding affinity (Ki).[13] | Gold standard for affinity determination, high sensitivity.[14] | Requires radioactive materials, endpoint assay, may not reflect cellular environment. | Lead optimization, SAR studies. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor.[15][16][17] | Binding kinetics (kon, koff), affinity (KD).[18] | Label-free, real-time kinetics.[18] | Requires purified receptor, potential for protein immobilization artifacts.[15] | Fragment screening, kinetic profiling. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[19] | Direct target engagement in cells.[19][20] | Label-free, performed in a physiological context.[19] | Lower throughput, may not be suitable for all targets. | Hit validation, confirming cellular target engagement. |
| FRET/BRET Assays | Resonance energy transfer between donor and acceptor fluorophores upon molecular interaction.[21][22][23][24] | Ligand binding, receptor dimerization, protein-protein interactions.[21][25][26][27] | Real-time, dynamic measurements in live cells.[23] | Requires genetically encoded sensors, potential for steric hindrance. | HTS, studying signaling dynamics. |
| Functional Assays (Calcium Flux, cAMP) | Measures downstream signaling events following receptor activation.[28][29] | Functional potency (EC50/IC50).[29] | Measures physiological response, high throughput.[28] | Indirect measure of target engagement, susceptible to pathway crosstalk.[23] | Primary screening, functional characterization. |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for key assays to validate the target engagement of pyrimidine-based histamine analogs.
Protocol 1: Radioligand Binding Assay for Histamine H1 Receptor
This protocol is adapted from established methods for determining the binding affinity of antagonists to the histamine H1 receptor.[4][13][30]
Objective: To determine the inhibitory constant (Ki) of a pyrimidine-based analog for the human histamine H1 receptor.
Materials:
-
Membranes from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).[4]
-
[³H]Pyrilamine (radioligand).[4]
-
Unlabeled pyrilamine (for non-specific binding).[4]
-
Test pyrimidine-based analog.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 10 µg protein), [³H]Pyrilamine (at a concentration near its Kd, e.g., 1.2 nM), and varying concentrations of the test pyrimidine-based analog.[4]
-
Total and Non-Specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled pyrilamine (e.g., 1 µM).[4]
-
Incubation: Incubate the plate for 180 minutes at 25°C.[4]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing CETSA to confirm target engagement in intact cells.[19][20]
Objective: To demonstrate that the pyrimidine-based analog binds to and stabilizes the target histamine receptor in a cellular environment.
Materials:
-
Cells expressing the target histamine receptor.
-
Test pyrimidine-based analog.
-
Vehicle control (e.g., DMSO).
-
PBS and protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or heating block for temperature gradient.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target histamine receptor.
Procedure:
-
Cell Treatment: Treat cultured cells with the test pyrimidine-based analog or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for a fixed time (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target histamine receptor.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and compound-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[12]
Visualizing the Path to Validation
To aid in understanding the experimental workflows and decision-making processes, the following diagrams are provided.
Histamine H1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Histamine H1 receptor.
CETSA Experimental Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Decision Guide for Target Engagement Assay Selection
Caption: A decision-making flowchart for selecting the appropriate target engagement assay.
Conclusion: Building a Coherent Narrative of Target Engagement
Validating the target engagement of pyrimidine-based histamine analogs is not a single experiment but a carefully orchestrated series of assays that collectively build a compelling case for a compound's mechanism of action. By starting with direct binding assays to establish affinity and kinetics, progressing to cellular assays like CETSA to confirm target interaction in a physiological context, and culminating in functional assays to measure the desired biological response, researchers can confidently advance their most promising candidates. This integrated approach, grounded in sound scientific principles and rigorous experimentation, is paramount for the successful development of novel therapeutics.
References
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
- H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay - TW. (n.d.).
- A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
- Target Engagement Assays in Early Drug Discovery - ResearchGate. (2026, February 7).
- BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - Frontiers. (n.d.).
- Target Engagement Assays in Early Drug Discovery - PubMed. (2025, June 26).
- Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing). (n.d.).
- Recent progress in assays for GPCR drug discovery - American Journal of Physiology. (n.d.).
- Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH. (n.d.).
- Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011, May 16).
- Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013, October 3).
- Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC. (n.d.).
- Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine - Benchchem. (n.d.).
- Advancements in GPCR biosensors to study GPCR-G Protein coupling - PMC. (n.d.).
- Direct analysis of a GPCR-agonist interaction by surface plasmon resonance - Biochemistry. (2006, April 3).
- Quantitative Single-Cell Analysis of Signaling Pathways Activated Immediately Downstream of Histamine Receptor Subtypes. (2017, February 3).
- Surface plasmon resonance analysis of seven-transmembrane receptors - Discovery - the University of Dundee Research Portal. (n.d.).
- Tools for GPCR drug discovery - PMC. (n.d.).
- Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed. (n.d.).
- Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024, May 14).
- Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays - Massachusetts Biotechnology Council. (2025, March 24).
- Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - Frontiers. (2023, May 23).
- Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications. (2025, January 9).
- BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC. (n.d.).
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - MDPI. (2023, December 2).
- Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. (n.d.).
- Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists with improved druglikeness and in vivo efficacy in pain and inflammation models - PubMed. (2008, October 23).
- Histamine receptor signaling. (A) Schematic overview of the canonical... - ResearchGate. (n.d.).
- A novel series of histamine H-4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: Comparison of hERG binding and target residence time with PF-3893787 - ResearchGate. (n.d.).
- Design, Synthesis and screening of some novel pyrimidines as Antihistaminic (H1 antagonist). - IJNRD.org. (2016, December 1).
- A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: comparison of hERG binding and target residence time with PF-3893787 - PubMed. (2013, May 1).
- Histamine receptor signaling in energy homeostasis - PMC - NIH. (n.d.).
- Validating Target Engagement of Novel Compounds: A Methodological Guide - Benchchem. (n.d.).
- Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2014, February 4).
- Technologies for the discovery of G protein-coupled receptor-targeting biologics - PMC. (n.d.).
- Characterization of Histamine Receptors Agonist, Antagonist and Radioligand | Download Table - ResearchGate. (n.d.).
- Lead identification and optimization of diaminopyrimidines as histamine H4 receptor ligands. (2010, March 15).
- SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES - IJCRT.org. (2023, July 7).
- In Vitro Cell based Histamine Receptor Functional Characterization Service. (n.d.).
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2025, April 22).
- dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.).
- High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC. (n.d.).
Sources
- 1. selvita.com [selvita.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists with improved druglikeness and in vivo efficacy in pain and inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: comparison of hERG binding and target residence time with PF-3893787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lead identification and optimization of diaminopyrimidines as histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues [frontiersin.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 24. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. massbio.org [massbio.org]
- 27. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 28. biocompare.com [biocompare.com]
- 29. innoprot.com [innoprot.com]
- 30. pubs.acs.org [pubs.acs.org]
Introduction: The Structural Significance of 5-Substituted Pyrimidines
An In-Depth Comparative Guide to the X-ray Crystallography of 5-Substituted Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs. The strategic modification of this ring system, particularly at the 5-position, has proven to be a highly effective strategy for modulating biological activity. Substituents at this position can profoundly influence the molecule's electronic properties, steric profile, and, crucially, its ability to form specific intermolecular interactions. These interactions, such as hydrogen and halogen bonds, govern how these molecules recognize and bind to biological targets like enzymes and nucleic acids.
X-ray crystallography provides the definitive, atomic-level blueprint of a molecule's three-dimensional structure in the solid state. For 5-substituted pyrimidine derivatives, this technique is indispensable. It allows us to visualize not just the intramolecular geometry but, more importantly, the intricate network of intermolecular interactions that dictate how these molecules arrange themselves in a crystal lattice. This crystal packing offers a powerful model for understanding the non-covalent forces that will also control their behavior in a biological system. This guide provides a comparative analysis of the crystallographic data for several key 5-substituted pyrimidine derivatives, offering insights into how a simple substitution can lead to significant structural and, consequently, functional divergence.
The Experimental Workflow: From Powder to Structure
Obtaining high-quality single-crystal X-ray diffraction data is a meticulous process that demands both theoretical understanding and practical skill. The validity of the final structure is entirely dependent on the quality of the initial crystal. Therefore, each step in the workflow is designed to be a self-validating system, ensuring that the final crystallographic model is a robust and accurate representation of the molecule.
Step 1: Crystal Growth - The Art of Nucleation
The journey to a crystal structure begins with the most critical and often most challenging step: growing a single crystal of sufficient size and quality. The goal is to encourage molecules in a supersaturated solution to slowly and methodically arrange themselves into a highly ordered lattice.
Detailed Protocol for Slow Evaporation:
-
Solvent Selection: Begin by selecting a solvent or a co-solvent system in which the pyrimidine derivative has moderate solubility. High solubility will prevent precipitation, while very low solubility will hinder the dissolution of enough material. Common choices include ethanol, methanol, acetonitrile, or mixtures with water. The choice is critical as solvent molecules can sometimes be incorporated into the crystal lattice.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the growth of many small, unusable crystals.
-
Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks. A slower evaporation rate generally yields higher quality crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench, at a constant temperature. Temperature fluctuations can disrupt the delicate equilibrium of crystal growth.
-
Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a small loop and immediately prepared for mounting on the diffractometer.
Why this works: This method creates a state of supersaturation in a slow, controlled manner. As the solvent evaporates, the concentration of the solute gradually increases beyond its saturation point, forcing the molecules to come out of solution and deposit onto a growing crystal lattice. The slow pace allows them to adopt the most energetically favorable arrangement, resulting in a well-ordered single crystal.
Caption: A generalized workflow for small-molecule X-ray crystallography.
Step 2 & 3: Data Collection and Structure Refinement
Once a suitable crystal is mounted on the goniometer of a diffractometer, it is exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a unique pattern of reflections that are recorded by a detector. The intensities and positions of these reflections contain the information about the arrangement of atoms.
This raw data is then processed computationally. The final experimental step is the measurement of diffraction data; all subsequent stages are computational. The "phase problem" is solved using methods like direct methods to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares process. This iterative process adjusts the atomic positions and thermal parameters to minimize the difference between the diffraction pattern calculated from the model and the experimentally observed pattern. The quality of the final model is assessed using metrics like the R-factor, which indicates the goodness of fit.
Comparative Structural Analysis of 5-Substituted Pyrimidines
The true power of crystallography is revealed when we compare the structures of closely related molecules. By changing only the substituent at the 5-position of the pyrimidine ring, we can systematically probe its influence on the crystal packing and intermolecular interactions. Here, we compare four illustrative examples: 5-Fluorouracil, 5-Bromouracil, 5-Iodouracil, and 5-(4-chlorophenyl)-2,4-diaminopyrimidine.
Table 1: Comparative Crystallographic Data for 5-Substituted Pyrimidine Derivatives
| Parameter | 5-Fluorouracil (Form II) | 1-Ethyl-5-bromouracil | 5-Iodouracil | 5-Phenyl-2-(4-pyridyl)pyrimidine |
| Formula | C₄H₃FN₂O₂ | C₆H₇BrN₂O₂ | C₄H₃IN₂O₂ | C₁₅H₁₁N₃ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁/c | Pnma | P-1 |
| a (Å) | 6.59 | 7.89 | 13.92 | 9.28 |
| b (Å) | 11.27 | 12.01 | 16.59 | 9.36 |
| c (Å) | 6.83 | 9.71 | 4.70 | 13.90 |
| β (°) / α,γ (°) | 101.4 | 121.0 | 90 | α=71.5, γ=75.8 |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds (Ribbon Motif) | N-H···O Hydrogen Bonds (Dimer Motif) | N-H···O Hydrogen Bonds, I···O Halogen Bonds | C-H···N Hydrogen Bonds, C-H···π Interactions |
Analysis of Structural Trends:
-
5-Fluorouracil: The high electronegativity and small size of the fluorine atom result in a crystal structure dominated by strong N-H···O hydrogen bonds. In Form II, these interactions link the molecules into a robust hydrogen-bonded ribbon motif. The fluorine atoms do not typically act as strong hydrogen bond acceptors but influence the overall electronic distribution and packing.
-
5-Bromouracil & 5-Iodouracil: As we move down the halogen group to bromine and iodine, a new, highly directional interaction becomes prominent: the halogen bond. This is an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic atom, typically oxygen or nitrogen. In the crystal structures of 5-bromo and 5-iodouracil, in addition to the classic N-H···O hydrogen bonds that form dimeric pairs, there are significant Br···O and I···O contacts that play a crucial role in organizing the molecules into a 3D lattice. These halogen bonds are comparable in strength to hydrogen bonds and are a key factor differentiating their solid-state structures from that of 5-fluorouracil.
-
5-Phenyl-2-(4-pyridyl)pyrimidine: Introducing a bulky, aromatic phenyl group at the 5-position dramatically changes the packing landscape. While conventional hydrogen bonding is less prevalent, the structure is stabilized by a combination of weaker C-H···N hydrogen bonds and, importantly, C-H···π and π-π stacking interactions. The large surface area of the aromatic rings favors arrangements where they can stack on top of each other, driven by van der Waals forces and electrostatic complementarity. The dihedral angle between the pyrimidine and phenyl rings becomes a critical parameter defining the molecular conformation and overall packing efficiency.
Caption: Influence of the 5-substituent on intermolecular forces and crystal packing.
Conclusion: From Crystal Structure to Drug Design
The comparative crystallographic analysis of 5-substituted pyrimidine derivatives unequivocally demonstrates that even minor chemical modifications can have profound consequences for their solid-state architecture. The progression from fluorine to heavier halogens introduces the influential halogen bond as a key directional force, while the addition of an aromatic ring shifts the balance towards π-stacking interactions.
For researchers in drug development, these insights are invaluable. The specific hydrogen and halogen bonding patterns observed in a crystal provide a high-fidelity map of the molecule's interaction preferences. This information can be directly translated into the design of more potent and selective inhibitors, as these are the same forces that will govern the binding of the molecule to its target protein or nucleic acid. Understanding how a substituent at the 5-position directs these interactions allows for a more rational, structure-based approach to drug design, moving beyond trial-and-error and towards the predictable fine-tuning of molecular properties.
References
-
Aiba, K., Hata, T., Sato, S., & Tamura, C. (1978). Studies on Intermolecular Complex Formation. VII. Crystal Structure of Adenosine-5-Bromouracil. Acta Crystallographica Section B, 34(4), 1259-1263. Available from: [Link]
-
Katz, L., Tomita, K., & Rich, A. (1965). The crystal structure of the intermolecular complex 9-ethyladenine:l-methyl-5-bromouracil. Acta Crystallographica, 19(3), 459-469. Available from: [Link]
-
Lynch, D. E., & McClenaghan, I. (2001). 5-Fluorouracil–dimethylformamide (2/1). Acta Crystallographica Section E, 57(12), o1133-o1134. Available from: [Link]
-
Mizuno, H., Fujiwara, T., & Tomita, K. (1976). The Crystal Structure of 1-Ethyl-5-bromouracil. I. The Crystal Structure of the Form I Crystal of 1-Ethyl-5-bromouracil. Bulletin of the Chemical Society of Japan, 49(11), 3099-3103. Available from: [Link]
-
Price, S. L., et al. (2005). A New Polymorph of 5-Fluorouracil Found Following Computational Crystal Structure Predictions. Journal of the American Chemical Society, 127(2), 711-715. Available from: [Link]
-
Mizuno, H., Morita, K., Fujiwara, T., & Tomita, K. (1972). THE CRYSTAL AND MOLECULAR STRUCTURE OF 1-METHYL-5-BROMOURACIL AND SOME STRUCTURAL CONSIDERATIONS ON THE MUTATION MECHANISM. Chemistry Letters, 1(9), 865-868. Available from: [Link]
-
Di Micco, S., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. Molecules, 29(6), 1342. Available from: [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry.
-
Zhang, S., et al. (2020). 5-Fluorouracil Cocrystals with Lipophilic Hydroxy-2-Naphthoic Acids: Crystal Structures, Theoretical Computations, and Permeation Studies. Crystal Growth & Design, 20(2), 893-902. Available from: [Link]
-
Fun, H.-K., et al. (2008). 5-Phenyl-2-(4-pyridyl)pyrimidine. Acta Crystallographica Section E, 64(4), o584. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Iodouracil. In NIST Chemistry WebBook. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Data Collection for Crystallographic Structure Determination. Retrieved from [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
University of Glasgow. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Methylpyrimidin-5-yl)ethanamine
Advanced Laboratory Safety and Handling Guide: 2-(4-Methylpyrimidin-5-yl)ethanamine
As a Senior Application Scientist, I frequently consult on the integration of highly reactive building blocks into drug discovery and medicinal chemistry pipelines. 2-(4-Methylpyrimidin-5-yl)ethanamine is a bifunctional scaffold featuring a biologically privileged pyrimidine ring and a highly nucleophilic primary aliphatic amine. While this dual functionality makes it an invaluable precursor for synthesizing kinase inhibitors and receptor antagonists, it also introduces specific operational hazards. Pyrimidine derivatives can exhibit potent biological activity and cytotoxicity[1], while primary amines present unique challenges regarding atmospheric stability, corrosivity, and respiratory irritation[2].
This guide provides a self-validating, causally driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-(4-Methylpyrimidin-5-yl)ethanamine.
Physicochemical Hazard Profiling
Before selecting PPE or engineering controls, we must understand the physicochemical behavior of the molecule. The hazards of this compound are not merely theoretical; they dictate the physical controls required at the bench.
Table 1: Hazard Causality and Operational Implications
| Property | Value / Description | Causality / Safety Implication |
| Compound Class | Pyrimidine-based primary amine | Highly basic nature; acts as a corrosive irritant to skin, eyes, and mucous membranes. |
| Physical State | Solid/Liquid (ambient temp dependent) | Presents a dual hazard: dust inhalation risk if solid; volatile vapor hazard if liquid. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, forming highly concentrated, corrosive micro-droplets on bench surfaces. |
| Reactivity | Nucleophilic & Basic | Reacts exothermically with acids and oxidizers; readily absorbs CO₂ to form insoluble carbamate salts[2]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated primary amines. The selection of barrier controls must be strictly driven by the compound's basicity and the solvent vehicle used during synthesis.
-
Hand Protection (Gloves):
-
Standard Handling: Double-layer nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: Primary amines can penetrate thin, single-layer gloves over time, leading to localized skin necrosis or sensitization.
-
Solvent-Specific Upgrades: If handling the compound in aggressive chlorinated solvents (e.g., dichloromethane), switch to Butyl rubber or Silver Shield laminate gloves[3]. Nitrile degrades rapidly upon contact with chlorinated solvents, instantly eliminating the barrier against the dissolved amine.
-
-
Eye & Face Protection:
-
ANSI Z87.1 compliant chemical splash goggles are non-negotiable. Causality: Standard safety glasses lack an orbital seal. Amine vapors are highly basic and can dissolve the lipid layer of the cornea upon contact, causing severe and irreversible damage.
-
-
Respiratory Protection:
-
All handling must occur within a certified chemical fume hood (face velocity 80-120 fpm)[3].
-
If weighing large quantities of dry powder outside a hood (e.g., due to static issues on an analytical balance), a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of irritating pyrimidine dusts[1].
-
-
Body Protection:
-
A 100% cotton or flame-resistant (FR) lab coat with knit cuffs. Synthetics (like polyester) must be avoided as they can melt into the skin in the event of a solvent fire.
-
Operational Workflows & Methodologies
Workflow for the safe handling and processing of pyrimidine-based primary amines.
Protocol A: Inert Weighing and Solution Preparation Primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts, which alters reaction stoichiometry and generates unexpected solids[2].
-
Environmental Control: Ensure the fume hood is clear of incompatible materials, specifically strong oxidizers and acid chlorides, which can trigger violent exothermic reactions[4].
-
Static Mitigation: Pyrimidine-based powders frequently carry a static charge. Pass an anti-static zeroing ionizer over the analytical balance. Causality: This prevents the powder from aerosolizing and adhering to the gloves or the sides of the weighing vessel, ensuring accurate mass transfer and minimizing exposure.
-
Dispensing: Using a grounded stainless-steel spatula, transfer the 2-(4-Methylpyrimidin-5-yl)ethanamine into a pre-tared, septum-sealable glass vial.
-
Solvent Addition: Cap the vial and purge with dry Argon or Nitrogen. Introduce the anhydrous solvent (e.g., DMF or THF) via syringe. Causality: Slow, inert addition mitigates the heat of solvation and prevents atmospheric CO₂ from degrading the nucleophile[2].
Spill Response and Decontamination Protocol
A spill involving a primary amine requires immediate chemical neutralization to suppress vapor generation and mitigate inhalation risks.
Step-by-step logical decision tree for primary amine spill containment.
Protocol B: Step-by-Step Spill Containment
-
Assessment & Evacuation: If the spill exceeds 100 mL or occurs outside a fume hood, evacuate the immediate area to allow the HVAC system to clear the basic vapors.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Combustible absorbents (like sawdust) can react with concentrated amines, generating heat and posing a severe fire risk.
-
Chemical Neutralization: Carefully apply a 5% aqueous citric acid or sodium bisulfate solution over the absorbed spill. Causality: Converting the volatile free-base amine into its corresponding non-volatile salt drastically reduces its vapor pressure, eliminating the inhalation hazard and making it safe to sweep[4].
-
Recovery: Sweep the neutralized slurry using a non-sparking brush and dustpan. Transfer to a high-density polyethylene (HDPE) hazardous waste container.
-
Surface Decontamination: Wash the affected bench space with a dilute acidic solution, followed by a thorough water rinse and ethanol wipe to remove any residual pyrimidine organics.
Waste Disposal Plan
Improper disposal of amine-containing waste can lead to dangerous pressurization of waste carboys.
-
Segregation: Never mix amine waste with halogenated waste streams containing reactive alkyl halides (e.g., methyl iodide, benzyl chloride). Causality: The primary amine will undergo spontaneous, exothermic alkylation in the waste carboy, potentially leading to a pressure explosion.
-
Labeling: Collect in a dedicated, vented HDPE container labeled "Hazardous Waste: Basic Organic Amines / Pyrimidine Derivatives."
-
Aqueous Waste: Aqueous washes containing the neutralized amine salt should be collected separately and labeled as toxic aqueous waste, as pyrimidine derivatives can exhibit aquatic toxicity[3].
References
- Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PMC. National Institutes of Health (NIH).
- Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. BenchChem.
- 2-(2-Cyclopropylethoxy)ethan-1-amine | Benchchem. BenchChem.
- Chapter 3: Solvent-based Absorption - Books. The Royal Society of Chemistry.
Sources
- 1. Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2-Cyclopropylethoxy)ethan-1-amine | Benchchem [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
